Formaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
carbon monoxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CO/c1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFAIRIUMAVXCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CO | |
| Record name | CARBON MONOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/335 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CARBON MONOXIDE, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/336 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CARBON MONOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0023 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | carbon monoxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Carbon_monoxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
147965-81-9 | |
| Record name | Carbon monoxide, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147965-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5027273 | |
| Record name | Carbon monoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
28.010 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Carbon monoxide is a colorless, odorless gas. Prolonged exposure to carbon monoxide rich atmospheres may be fatal. It is easily ignited. It is just lighter than air and a flame can flash back to the source of leak very easily. Under prolonged exposure to fire or intense heat the containers may violently rupture and rocket., Carbon monoxide, refrigerated liquid (cryogenic liquid) appears as a colorless cryogenic liquid. Prolonged exposure to carbon monoxide rich atmospheres may be fatal. Contact with the liquid can cause severe frostbite. Less dense than air. Easily ignited and a flame can flash back to the source of a leak very easily. Burns with a violet flame. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used in organic synthesis, metallurgy, and a fuel., Gas or Vapor; NKRA, Colorless, odorless gas. [Note: Shipped as a nonliquefied or liquefied compressed gas.] [NIOSH], Liquid, ODOURLESS TASTELESS COLOURLESS COMPRESSED GAS., Colorless, odorless gas., Colorless, odorless gas. [Note: Shipped as a nonliquefied or liquefied compressed gas.] | |
| Record name | CARBON MONOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/335 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CARBON MONOXIDE, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/336 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carbon monoxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbon monoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Carbon monoxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001361 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CARBON MONOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0023 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CARBON MONOXIDE (and CO by COHb) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/462 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Carbon monoxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0105.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
-312.7 °F at 760 mmHg (USCG, 1999), -313 °F at 760 mmHg (NIOSH, 2023), -191.5 °C, -191 °C, -313 °F | |
| Record name | CARBON MONOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/335 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CARBON MONOXIDE, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/336 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carbon monoxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11588 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carbon monoxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBON MONOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0023 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CARBON MONOXIDE (and CO by COHb) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/462 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Carbon monoxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0105.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
Flammable gas, NA (Gas) | |
| Record name | CARBON MONOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0023 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Carbon monoxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0105.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
2 % (NIOSH, 2023), Soluble in benzene, Freely absorbed by a concentrated solution of cuprous chloride in hydrochloric acid or ammonium hydroxide; Appreciably soluble in some organic solvents, such as ethyl acetate, chloroform, acetic acid; solubility in methanol and ethanol about 7 times as great as in water., Sparingly soluble in water: 3.3 ml/100 ml at 0 °C, 2.3 ml/100 ml at 20 °C, 1.48 mg/mL at 25 °C, Solubility in water, ml/100ml at 20 °C: 2.3, 2% | |
| Record name | CARBON MONOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/335 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CARBON MONOXIDE, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/336 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carbon monoxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carbon monoxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001361 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CARBON MONOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0023 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Carbon monoxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0105.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.791 at -312.7 °F (USCG, 1999) - Less dense than water; will float, 1.250 g/L at 0 °C/4 °C, Density at critical point = 301.0 kg/cu m, Density of liquid = 788.6 kg/cu m at 81.63 K, Density of solid, hexagonal = 929 kg/cu m at 65 K, 0.791 at -312.7 °F, 0.97(relative gas density) | |
| Record name | CARBON MONOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/335 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carbon monoxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBON MONOXIDE (and CO by COHb) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/462 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Carbon monoxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0105.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
0.97 (NIOSH, 2023) - Lighter than air; will rise (Relative to Air), 0.968 (Air = 1), Relative vapor density (air = 1): 0.97, 0.97 | |
| Record name | CARBON MONOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/335 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CARBON MONOXIDE, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/336 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carbon monoxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBON MONOXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0023 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CARBON MONOXIDE (and CO by COHb) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/462 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
greater than 35 atm (NIOSH, 2023), 1.55X10+8 mm Hg at 25 °C, >35 atm | |
| Record name | CARBON MONOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/335 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CARBON MONOXIDE, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/336 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carbon monoxide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/903 | |
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| Record name | CARBON MONOXIDE (and CO by COHb) | |
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Color/Form |
Colorless gas [Note: Shipped as a nonliquefied or liquefied compressed gas]. | |
CAS No. |
630-08-0 | |
| Record name | CARBON MONOXIDE | |
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| Record name | CARBON MONOXIDE, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |
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| Record name | Carbon monoxide | |
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| Record name | Carbon monoxide [USAN] | |
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| Record name | Carbon monoxide | |
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| Record name | Carbon monoxide | |
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| Record name | CARBON MONOXIDE | |
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| Record name | Carbon monoxide | |
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| Record name | Carbon monoxide | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | CARBON MONOXIDE | |
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| Record name | CARBON MONOXIDE (and CO by COHb) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/462 | |
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| Record name | Carbon monoxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/FG3567E0.html | |
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Melting Point |
-326 °F (USCG, 1999), -337 °F (NIOSH, 2023), -205.02 °C, -56.5 °C, -205 °C, -337 °F | |
| Record name | CARBON MONOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/335 | |
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| URL | https://cameochemicals.noaa.gov/chemical/336 | |
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| Source | Human Metabolome Database (HMDB) | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | CARBON MONOXIDE (and CO by COHb) | |
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| URL | https://www.osha.gov/chemicaldata/462 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0105.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Formaldehyde Synthesis and Industrial Production Methodologies
Catalytic Oxidation of Methanol (B129727)
The principal method for industrial formaldehyde (B43269) production involves the catalytic oxidation of methanol. wikipedia.orgunipd.it This process is commercially realized through two main technologies distinguished by their catalyst type and operating conditions. mdpi.com
The silver catalyst process is a long-established method for this compound production, operating at atmospheric pressure and high temperatures, typically between 600°C and 720°C. mdpi.comntnu.no This process utilizes silver, either in the form of crystalline silver or silver gauze, as the catalyst. ntnu.noscribd.com The reaction chemistry is complex, involving both the partial oxidation and dehydrogenation of methanol to form this compound. wikipedia.orgchemrxiv.org
The two primary reactions occurring simultaneously on the silver catalyst surface are:
Partial Oxidation (exothermic): CH₃OH + ½ O₂ → CH₂O + H₂O wikipedia.org
Dehydrogenation (endothermic): CH₃OH → CH₂O + H₂ wikipedia.org
The heat generated by the exothermic oxidation reaction helps to drive the endothermic dehydrogenation reaction. ntnu.no Depending on the specific operational setup, this process can be categorized further. For instance, the BASF process operates at 650–720 °C and achieves a high methanol conversion of 97–98%. mdpi.com Another variation operates at a lower temperature range of 600–650 °C with a single pass conversion of 77–87%, which necessitates a methanol recovery step. mdpi.com The yields for these processes are reported to be in the range of 86.5–92%. mdpi.com A key characteristic of the silver catalyst process is the use of excess methanol in the feed stream relative to oxygen. mdpi.com
Table 1: Operating Conditions for the Silver Catalyst Process
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | Silver (crystals or gauze) | ntnu.noscribd.com |
| Temperature | 600–720 °C | mdpi.comntnu.no |
| Pressure | Atmospheric | mdpi.com |
| Methanol Conversion | 77–98% | mdpi.com |
| This compound Yield | 86.5–92% | mdpi.com |
The Formox™ process, which is the most widely used this compound production method today, employs a metal oxide catalyst, typically a mixture of iron(III) molybdate (B1676688) (Fe₂(MoO₄)₃) and molybdenum trioxide (MoO₃). mdpi.commdpi.commatthey.com This process operates at lower temperatures than the silver catalyst method, generally between 300°C and 400°C. wikipedia.org
The primary reaction in the Formox process is the oxidation of methanol: CH₃OH + ½ O₂ → CH₂O + H₂O wikipedia.org
Table 2: Comparison of Silver Catalyst and Formox Processes
| Feature | Silver Catalyst Process | Metal Oxide (Formox) Process | Reference |
|---|---|---|---|
| Catalyst | Silver | Iron molybdate (Fe₂(MoO₄)₃) & MoO₃ | mdpi.comscribd.com |
| Temperature | 600–720 °C | 300–400 °C | mdpi.comwikipedia.org |
| Methanol Conversion | 77–98% | >98% | phxequip.commdpi.com |
| Feed Composition | Excess Methanol | Excess Air | mdpi.comaai.solutions |
| Primary Reaction | Oxidation & Dehydrogenation | Oxidation | wikipedia.org |
| Product Purity | Contains more impurities | High purity | phxequip.com |
Alternative Synthetic Routes
While methanol oxidation dominates industrial production, research into alternative pathways aims to utilize different feedstocks or more sustainable energy inputs.
The production of this compound through the direct oxidation of hydrocarbons like methane (B114726) has been explored. mdpi.comatilim.edu.tr However, this route is not considered industrially viable because methanol itself is more easily oxidized than methane, making it difficult to control the reaction and prevent the formation of undesired byproducts like carbon dioxide and water. wikipedia.orgaaqr.org The process often results in a dilute solution of this compound mixed with other aldehydes and by-products. atilim.edu.tr
Electrochemical methods represent a developing frontier for this compound synthesis, potentially offering pathways from renewable feedstocks like carbon dioxide (CO₂). acs.org Research has demonstrated the possibility of electrochemically reducing CO₂ to this compound. nih.govnih.gov One approach involves using a boron-doped diamond (BDD) electrode, which has shown high Faradaic efficiency (74%) for this compound production in various electrolytes, including seawater. nih.gov
Another strategy is the electrochemical reduction of carbon monoxide (CO), a product of CO₂ reduction. acs.org Studies have shown that cobalt phthalocyanine (B1677752) immobilized on carbon nanotubes can catalyze the reduction of CO to this compound. acs.org A bio-inspired system has also been designed to concurrently produce this compound through CO₂ reduction at the cathode and partial methanol oxidation at the anode. digitellinc.com These electrochemical routes operate at ambient conditions, a significant departure from the high temperatures required for traditional thermocatalytic processes. acs.orgnih.gov
Reaction Engineering and Process Optimization
Optimizing the industrial production of this compound is crucial for economic viability and sustainability. This involves careful management of reaction parameters and process design. mdpi.combcrec.id Key variables that are optimized include temperature, pressure, feed gas composition (methanol-to-oxygen ratio), and catalyst concentration. mdpi.comureaknowhow.com
For instance, in the Formox process, the reactor is typically a multi-tubular design where the catalyst is packed in tubes and cooled by a heat transfer fluid to manage the highly exothermic reaction and maintain isothermal conditions. google.com Process simulation software like Aspen HYSYS and Aspen Plus are used to model the reaction and separation units to identify opportunities for energy savings and yield maximization. mdpi.combcrec.id One optimization strategy involves heat integration, where the heat from the reactor's product stream is used to pre-heat the incoming feed, significantly reducing external energy consumption. bcrec.id The development of detailed kinetic models is also essential for understanding the reaction mechanism and for the precise design and control of the reactors. unipd.it
By-product Formation and Separation Strategies
The industrial synthesis of this compound, primarily through the catalytic oxidation of methanol, is a highly optimized process. However, the formation of by-products is an inevitable aspect of the chemical reactions involved. The nature and quantity of these by-products, along with the strategies for their separation, differ significantly between the two principal production routes: the silver catalyst process and the metal oxide catalyst (FORMox) process.
By-product Formation
In the silver catalyst process , which operates at high temperatures (around 650°C), methanol undergoes both dehydrogenation and partial oxidation. slchemtech.com Due to the reaction conditions and incomplete conversion in some variants, a wider array of by-products is typically formed. lu.sentnu.no The primary by-products include unreacted methanol, formic acid, methyl formate (B1220265), carbon monoxide, and carbon dioxide. lu.seresearchgate.net Hydrogen is also a significant by-product of the dehydrogenation reaction. lu.se Formic acid is often formed due to the further oxidation of this compound. wikipedia.org
The FORMox process , utilizing a metal oxide catalyst (typically a mixture of iron and molybdenum and/or vanadium oxides), operates at lower temperatures (300-400°C). lu.sewikipedia.org This method is characterized by a very high conversion rate of methanol, often exceeding 99%. lu.seatilim.edu.tr Consequently, the final product is of high purity, containing only trace amounts of by-products. phxequip.com These typically include small quantities of carbon monoxide, dimethyl ether, carbon dioxide, and formic acid, which is usually present in parts-per-million (ppm) levels. wikipedia.orgphxequip.comimist.ma
Separation Strategies
The separation and purification stage is critical for achieving the desired product quality and ensuring process efficiency. The strategies employed are tailored to the specific composition of the crude product stream from each process.
A universal first step in both processes involves rapidly cooling the hot reactor exit gases and directing them to an absorption tower. phxequip.commdpi.com In this tower, the gaseous this compound is absorbed into water, creating an aqueous solution known as formalin. mdpi.com Most of the non-condensable by-product gases are separated in this stage.
In the silver catalyst process , the resulting formalin solution contains significant amounts of unreacted methanol (e.g., 0.5-1.5 wt%) and dissolved by-products like formic acid. lu.sephxequip.com To achieve the final product specification, a distillation column is commonly employed to separate the unreacted methanol from the aqueous this compound solution. ntnu.nomdpi.com The recovered methanol is then recycled back into the process feed, enhancing raw material efficiency. mdpi.com For the removal of acidic impurities like formic acid, anion-exchange resins may be utilized. lu.se The tail gas from the silver process is rich in hydrogen (around 20 mol%) and is often combusted to generate steam, contributing to the energy economy of the plant. lu.sephxequip.com
For the FORMox process , the high conversion efficiency simplifies the purification steps. slchemtech.com Since the concentration of unreacted methanol in the product stream is very low, a separate methanol recovery distillation step is often not required. slchemtech.com This results in a more streamlined and less energy-intensive separation process compared to the silver catalyst route. phxequip.com The tail gases from the FORMox process have a low content of combustible compounds and cannot be easily burned; they may require treatment in a catalytic incinerator to comply with environmental regulations. phxequip.com
Advanced purification techniques, such as fractional distillation under elevated pressure or washing the crude gas with specific solvents like sulfolane, can be employed to produce highly concentrated or anhydrous this compound for specialized applications. google.comgoogle.com
The table below summarizes the common by-products and their typical concentrations found in the crude this compound product before final purification.
| Production Process | Key By-products | Typical Concentration in Product Stream |
| Silver Catalyst Process | Unreacted Methanol | < 1.0 to < 1.5 wt% lu.se |
| Formic Acid | Main by-product, removed by anion exchange lu.se | |
| Methyl Formate | Main by-product lu.se | |
| Carbon Monoxide, Carbon Dioxide | Trace to small amounts researchgate.netimist.ma | |
| FORMox (Metal Oxide) Process | Unreacted Methanol | 0.5 - 1.5 wt% lu.se |
| Formic Acid | Trace amounts, ppm levels wikipedia.orgphxequip.com | |
| Dimethyl Ether | Trace amounts phxequip.comimist.ma | |
| Carbon Monoxide, Carbon Dioxide | Trace amounts phxequip.comimist.ma |
Chemical Reactivity and Mechanistic Studies of Formaldehyde
Nucleophilic Addition Reactions of the Carbonyl Group
Formaldehyde's reactivity is dominated by the electrophilic nature of its carbonyl carbon, making it highly susceptible to nucleophilic attack. libretexts.org This reactivity is enhanced by the minimal steric hindrance and the significant positive partial charge on the carbonyl carbon. pressbooks.pub The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the rehybridization of this carbon from sp² to sp³. libretexts.orgunacademy.com This process forms a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.orgunacademy.com
The reaction can proceed with both negatively charged and neutral nucleophiles. libretexts.org With a negatively charged nucleophile, the mechanism is a two-step process: nucleophilic attack followed by protonation. libretexts.org For neutral nucleophiles, the mechanism is slightly different, potentially leading to the formation of a C=Nu double bond through the elimination of water. libretexts.org
Aldehydes, in general, are more reactive in nucleophilic additions than ketones due to both electronic and steric factors. pressbooks.pubgeeksforgeeks.org Electronically, the two alkyl groups in ketones reduce the electrophilicity of the carbonyl carbon more than the single substituent in aldehydes. geeksforgeeks.org Sterically, the single substituent in an aldehyde presents less of an obstacle to the approaching nucleophile. pressbooks.pub This compound (B43269), having only hydrogen atoms attached to the carbonyl group, is the most reactive aldehyde in this regard. libretexts.org
The stereochemistry of nucleophilic addition to a carbonyl group is significant. If the substituents on the carbonyl are different, the addition of a nucleophile creates a new chiral center. libretexts.org The resulting product can be a racemic mixture of stereoisomers, or one stereoisomer may predominate depending on the reaction conditions and the structure of the reactants. libretexts.org
Polymerization Mechanisms
This compound is a key monomer in the production of various polymers, including polyoxymethylene and several types of resins. zero-engineeringplastics.comminia.edu.eg
Polyoxymethylene (POM) Formation
Polyoxymethylene (POM), also known as acetal, is a high-performance engineering thermoplastic formed from the polymerization of this compound. zero-engineeringplastics.comkingsunmachining.com The polymer consists of repeating (-CH₂O-) units. kingsunmachining.com The production of POM homopolymer involves the anionic polymerization of highly purified anhydrous this compound. zero-engineeringplastics.comwikipedia.org The resulting polymer is a highly crystalline material with high strength and rigidity. zero-engineeringplastics.comkingsunmachining.com
To improve thermal stability, the hydroxy end groups of the polymer are often esterified with acetic anhydride (B1165640) in a process called end-capping. zero-engineeringplastics.com Another method to enhance thermal stability is through copolymerization. zero-engineeringplastics.compom-material.com This involves the cationic polymerization of trioxane (B8601419) (a trimer of this compound) with a comonomer like ethylene (B1197577) oxide or dioxolane. pom-material.comatamanchemicals.com The introduction of these comonomers disrupts the regularity of the polymer chain, which reduces its susceptibility to thermal degradation. pom-material.com
This compound-Based Resins (e.g., Phenol-Formaldehyde, Urea-Formaldehyde, Melamine-Formaldehyde)
This compound reacts with phenol (B47542), urea (B33335), and melamine (B1676169) to form thermosetting resins that are widely used as adhesives, coatings, and molding compounds. minia.edu.egyoutube.comnih.gov
Phenol-Formaldehyde (PF) Resins : These are formed through a step-growth polymerization that can be either acid- or base-catalyzed. wikipedia.org
Under acidic conditions and with a this compound-to-phenol molar ratio of less than one, the reaction produces linear prepolymers called novolacs . minia.edu.egkharagpurcollege.ac.in These are thermoplastic and require a curing agent, such as hexamethylenetetramine, to form a hardened, cross-linked network upon heating. minia.edu.egkharagpurcollege.ac.in
Under alkaline conditions and with a this compound-to-phenol molar ratio greater than one, the reaction forms resols . minia.edu.egwikipedia.org Resols are rich in hydroxymethyl groups and will cross-link upon heating to form a three-dimensional network without the need for an additional curing agent. minia.edu.eg The reaction proceeds through the formation of a phenoxide anion, which is more reactive towards this compound. minia.edu.egwikipedia.org
Urea-Formaldehyde (UF) Resins : The synthesis of UF resins is a two-step process involving addition and condensation reactions. irispublishers.comirispublishers.com
Methylolation (Addition) : In a neutral or slightly alkaline medium, this compound adds to the amino groups of urea to form mono-, di-, and trimethylolurea. youtube.comirispublishers.com
Condensation (Polymerization) : Under acidic conditions and with heating, these methylol derivatives condense, forming methylene (B1212753) and ether bridges between urea units. irispublishers.comkirj.ee This leads to the formation of a cross-linked, thermosetting polymer network. youtube.comirispublishers.com The final structure and properties of the resin depend on the urea-to-formaldehyde molar ratio and the reaction conditions. as-proceeding.com
Melamine-Formaldehyde (MF) Resins : The formation of MF resins is similar to that of UF resins. nih.gov
Methylolation : Melamine reacts with this compound to form various methylolmelamines, with up to six methylol groups per melamine molecule. nih.govfree.fr
Condensation : Upon heating, typically in the presence of an acid catalyst, these methylol groups condense with each other and with amino groups to form methylene and ether linkages, resulting in a highly cross-linked and durable thermoset polymer. nih.govwikipedia.org The curing process can be controlled by factors such as pH and temperature. nih.gov
This compound as a C1 Synthon in Organic Chemistry
This compound is a valuable C1 synthon, meaning it serves as a one-carbon building block in various organic reactions to construct more complex molecules. scite.aiwiley-vch.de
Mannich Reaction and Derivatives
The Mannich reaction is a classic example of this compound's use as a C1 synthon. adichemistry.com It is an aminoalkylation reaction that involves the condensation of this compound, a primary or secondary amine (or ammonia), and a compound with an acidic proton (often a carbonyl compound). adichemistry.combyjus.com The product is a β-amino carbonyl compound known as a Mannich base. adichemistry.combyjus.com
The mechanism proceeds in two main stages: adichemistry.combyjus.com
Formation of an Iminium Ion : The amine reacts with this compound to form an iminium ion, which is a highly reactive electrophile. chemistrysteps.comnumberanalytics.com
Nucleophilic Attack : The enol form of the carbonyl compound attacks the iminium ion, leading to the formation of the Mannich base. byjus.comchemistrysteps.com
The reaction is typically carried out under acidic conditions, which facilitates both the formation of the enol and the iminium ion. adichemistry.com
Hydroxymethylation Reactions
Hydroxymethylation is a reaction that introduces a hydroxymethyl (-CH₂OH) group into a molecule, and this compound is a common reagent for this transformation. wikipedia.orgwikipedia.org This reaction typically involves the reaction of this compound with compounds containing active C-H or N-H bonds. wikipedia.org
For example, this compound reacts with electron-rich aromatic compounds like phenol in the presence of an acid or base catalyst to produce hydroxymethylated derivatives. wikipedia.orgwikipedia.org This is the initial step in the formation of phenol-formaldehyde resins. wikipedia.org Similarly, active methylene compounds can be hydroxymethylated. wikipedia.org In some cases, anhydrous this compound, generated in situ from sources like parathis compound or trioxane, is used for reactions with moisture-sensitive substrates like organometallic reagents (e.g., Grignard or organolithium compounds). thieme-connect.degoogle.com
The following table provides a summary of the key reactions involving this compound:
| Reaction Type | Reactants | Key Intermediates/Products | Catalyst/Conditions |
| Nucleophilic Addition | This compound, Nucleophile (e.g., Grignard reagent, CN⁻) | Tetrahedral alkoxide intermediate, Alcohol | Varies (e.g., acid/base) |
| POM Formation | This compound | Polyoxymethylene (homopolymer) | Anionic catalyst |
| Trioxane, Comonomer (e.g., ethylene oxide) | Polyoxymethylene (copolymer) | Cationic catalyst | |
| Phenol-Formaldehyde Resin (Novolac) | Phenol, this compound (molar ratio < 1) | Novolac (linear prepolymer) | Acid catalyst |
| Phenol-Formaldehyde Resin (Resol) | Phenol, this compound (molar ratio > 1) | Resol (hydroxymethyl-rich prepolymer) | Base catalyst |
| Urea-Formaldehyde Resin | Urea, this compound | Methylolureas, UF Resin (cross-linked) | 1. Neutral/alkaline 2. Acidic |
| Melamine-Formaldehyde Resin | Melamine, this compound | Methylolmelamines, MF Resin (cross-linked) | 1. Neutral/alkaline 2. Acidic |
| Mannich Reaction | This compound, Amine, Carbonyl Compound | Iminium ion, Mannich base | Acid catalyst |
| Hydroxymethylation | This compound, Compound with active H | Hydroxymethylated product | Varies (e.g., acid/base) |
Oxidation and Reduction Pathways
This compound's reactivity is characterized by its susceptibility to both oxidation and reduction, processes that are fundamental to its industrial applications and environmental transformations.
Oxidation: this compound is readily oxidized to formic acid. In an industrial setting, the Formox process is a primary method for this compound production, where methanol (B129727) is oxidized. wikipedia.org This process can involve catalysts like iron oxide combined with molybdenum and/or vanadium, or a silver-based catalyst operating at higher temperatures. wikipedia.org Atmospheric oxygen can also oxidize this compound, which is why commercial this compound solutions are often contaminated with formic acid. wikipedia.org In biological systems, methylotrophic bacteria metabolize single-carbon compounds like methanol via this compound. nih.gov They utilize specific pathways to oxidize this compound to carbon dioxide for energy. nih.gov These pathways can be linear, involving cofactors such as tetrahydrofolate or glutathione (B108866), or cyclic, initiated by the condensation of this compound with ribulose monophosphate. nih.gov The common sequence in linear pathways involves the formation of a cofactor-bound C1 unit, its oxidation to formate (B1220265), and the subsequent oxidation of formate to CO2. nih.gov In the atmosphere, this compound is an intermediate in the oxidation of methane (B114726) and other hydrocarbons, contributing to the formation of smog. wikipedia.org The reaction with hydroxyl (OH) radicals is a significant atmospheric oxidation pathway. acs.orgscielo.org.mx
Reduction: The reduction of this compound typically yields methanol. This can be achieved through hydrogenation. wikipedia.org A key reaction demonstrating both oxidation and reduction is the Cannizzaro reaction, which is a disproportionation reaction occurring in the presence of a base. wikipedia.org In this reaction, two molecules of this compound react to produce one molecule of formic acid (the oxidation product) and one molecule of methanol (the reduction product). wikipedia.org
Redox Reactions in Hydrothermal Conditions: Under hydrothermal conditions, this compound can undergo a self-disproportionation reaction to form methanol and formic acid. nih.gov It can also participate in a cross-disproportionation reaction with formic acid to produce methanol and carbonic acid. nih.gov
The following table summarizes the key oxidation and reduction pathways of this compound.
| Pathway | Reactants | Products | Conditions/Catalysts | Significance |
| Atmospheric Oxidation | This compound, O2, OH radicals | Formic Acid, CO2 | Sunlight | Atmospheric Chemistry, Smog Formation |
| Industrial Oxidation (Formox Process) | Methanol, O2 | This compound, Water | Iron oxide, Molybdenum/Vanadium oxides, Silver | Industrial Production of this compound wikipedia.org |
| Biological Oxidation | This compound, Cofactors (e.g., GSH, H4F) | Formate, CO2 | Enzymes (e.g., this compound Dehydrogenase) | Metabolism in Methylotrophic Bacteria nih.gov |
| Hydrogenation (Reduction) | This compound, H2 | Methanol | Metal catalysts | Chemical Synthesis |
| Cannizzaro Reaction (Disproportionation) | This compound (2 molecules) | Formic Acid, Methanol | Base | Synthetic Organic Chemistry wikipedia.org |
| Hydrothermal Self-Disproportionation | This compound (2 molecules) | Methanol, Formic Acid | High temperature and pressure water | Geochemical Processes nih.gov |
Acid-Catalyzed and Base-Catalyzed Reactions
The electrophilic nature of the carbonyl carbon in this compound makes it reactive toward both acids and bases, leading to a variety of important chemical transformations.
Acid-Catalyzed Reactions: In the presence of acids, the carbonyl oxygen of this compound can be protonated, which significantly enhances the electrophilicity of the carbonyl carbon. This activated this compound can then react with weak nucleophiles. For instance, this compound undergoes an acid-catalyzed reaction with aromatic compounds, resulting in hydroxymethylated products. wikipedia.org In hydrothermal conditions, an acid-catalyzed carbon-carbon bond formation between this compound and formic acid can produce glycolic acid. nih.gov Research has also shown that this compound can undergo an acid-catalyzed Cannizzaro reaction in a sulfuric acid medium. researchgate.net Furthermore, the carbonylation of this compound to produce glycolic acid is a significant acid-catalyzed industrial process. mdpi.com This reaction typically proceeds via a Koch-type mechanism involving carbocationic intermediates. mdpi.com The catalytic effect of sulfuric acid on the reaction of this compound with formic acid has been studied, demonstrating the formation of a carboxylic acid ester. acs.org
Base-Catalyzed Reactions: A base can catalyze reactions by either deprotonating a nucleophile, making it more reactive, or by directly attacking the electrophilic carbonyl carbon of this compound. The most well-known base-catalyzed reaction of this compound is the Cannizzaro reaction, where a hydroxide (B78521) ion attacks the carbonyl group, initiating a hydride transfer. wikipedia.org Base-catalyzed aldol-type reactions occur between this compound and ketones. scispace.com For example, alkyl aryl ketones react with parathis compound in the presence of a base like potassium hydroxide in a solvent like dimethyl sulfoxide (B87167) (DMSO) to form hydroxymethyl compounds. scispace.com The reaction of this compound with ammonia (B1221849) is also base-catalyzed and leads to the formation of hexamethylenetetramine. oup.com The rate of this reaction increases significantly with pH, peaking in the range of 9 to 10. oup.com Similarly, base-catalyzed condensation reactions between urea and this compound are crucial in the formation of urea-formaldehyde resins. nih.gov A proposed mechanism for this involves the formation of a methyleneurea (B13816848) intermediate via a unimolecular elimination of the conjugate base (E1cb) mechanism. nih.gov
The following table provides an overview of key acid- and base-catalyzed reactions involving this compound.
| Catalyst Type | Reaction | Reactants | Products | Mechanism/Key Features |
| Acid | Electrophilic Aromatic Substitution | This compound, Aromatic Compound | Hydroxymethylated Aromatic Compound | Protonation of carbonyl oxygen enhances electrophilicity. wikipedia.org |
| Acid | Glycolic Acid Synthesis | This compound, Formic Acid | Glycolic Acid | Hydrothermal conditions, C-C bond formation. nih.gov |
| Acid | Carbonylation | This compound, Carbon Monoxide | Glycolic Acid | Koch-type mechanism with carbocationic intermediates. mdpi.com |
| Acid | Acid-Catalyzed Cannizzaro | This compound | Formic Acid, Methanol | Occurs in strong acid media like sulfuric acid. researchgate.net |
| Base | Cannizzaro Reaction | This compound | Formic Acid, Methanol | Disproportionation reaction initiated by hydroxide attack. wikipedia.org |
| Base | Aldol-Type Reaction | This compound, Ketone | Hydroxymethyl Compound | Formation of an enolate from the ketone which then attacks this compound. scispace.com |
| Base | Hexamethylenetetramine Synthesis | This compound, Ammonia | Hexamethylenetetramine | Rate is highly dependent on pH. oup.com |
| Base | Urea-Formaldehyde Condensation | This compound, Urea | Methylolureas, Methylene Ether Linkages | Can proceed via an E1cb mechanism. nih.gov |
Reaction Kinetics and Thermodynamic Analysis
The study of reaction kinetics and thermodynamics provides crucial insights into the rates, mechanisms, and equilibrium positions of this compound's chemical transformations.
Reaction Kinetics: The kinetics of this compound reactions are diverse and dependent on the specific reaction conditions. For instance, the reaction of this compound with ammonia to form hexamethylenetetramine in aqueous solution is first-order with respect to ammonia and second-order with respect to this compound. oup.com The kinetics of this compound hydration to form methanediol (B1200039) have been studied, and the rate constant for the hydration reaction has been determined at temperatures relevant to industrial absorbers (293–333 K). rug.nl The dehydration of methylene glycol is the rate-determining step in the formation of hydroxymethane sulphonate when this compound reacts with sulfite (B76179). researchgate.net The kinetics of this compound oligomerization, forming polyoxymethylene species, have also been investigated using techniques like NMR spectroscopy. researchgate.netnih.govacs.org These studies show that reaching equilibrium can be slow, sometimes taking hours under certain industrial conditions. acs.org In the gas phase, the kinetics of this compound's reaction with radicals like OH are important for atmospheric modeling. The rate constant for the H-abstraction reaction is found to be an order of magnitude smaller when this compound is bound to a model silica (B1680970) surface compared to the gas phase. scielo.org.mx
Thermodynamic Analysis: Thermodynamic studies of this compound reactions help to determine the feasibility and product distribution at equilibrium. The standard enthalpy of formation of this compound has been a subject of study, with a value of -26.05 ± 0.42 kcal/mol being determined through experimental reaction enthalpies. nih.gov Computational studies using methods like density functional theory (DFT) have been employed to map the kinetic and thermodynamic landscape of this compound oligomerization. nih.gov These studies show that while linear polyoxymethylene species are kinetically favored, sugars formed via aldol (B89426) reactions are thermodynamically much more stable. nih.gov Thermodynamic analysis of this compound reactions in hydrothermal conditions reveals that the solvent (water) can significantly influence reaction equilibria. aip.orgcore.ac.uk For example, solvation suppresses the production of nonpolar species from polar ones. aip.orgcore.ac.uk The disproportionation reactions of this compound in these conditions are found to be less affected by the solvent and are dominated by the electronic contribution. aip.orgcore.ac.uk
The following table presents selected kinetic and thermodynamic data for this compound reactions.
| Reaction | Kinetic/Thermodynamic Parameter | Value/Finding | Methodology/Conditions | Reference |
| Hydration of this compound | Hydration Rate Constant (kh) | kh = 2.04 × 10^5 × e^(-2936/T) s⁻¹ | Measured absorption rate in a stirred cell, 293–333 K, pH 5-7. | rug.nl |
| Dehydration of Methylene Glycol | Dehydration Rate Constant (kd) | kd = 4.96 × 10^7 × e^(-6705/T) s⁻¹ | Using sulfite as a this compound scavenger. | researchgate.net |
| Reaction with Ammonia | Reaction Order | First-order in ammonia, second-order in this compound. | Aqueous solution, 20°C, pH 6.3-11.9. | oup.com |
| Oligomerization | Thermodynamic Stability | Sugars (from aldol reaction) are more stable than polyoxymethylene. | Density Functional Theory (DFT) calculations. | nih.gov |
| Enthalpy of Formation (ΔfH°₂₉₈) | Enthalpy | -26.05 ± 0.42 kcal/mol | Experimental reaction enthalpies. | nih.gov |
| Hydrothermal Disproportionation | Solvent Effect | Relatively weak solvent effects; dominated by electronic contribution. | Computational analysis in water. | aip.orgcore.ac.uk |
Advanced Analytical and Detection Methodologies for Formaldehyde
Spectroscopic Characterization Techniques
Spectroscopic methods provide a non-destructive and quantitative means of analyzing formaldehyde (B43269), relying on the interaction of the molecule with electromagnetic radiation. dcl-europe.com These techniques are valued for their specificity, as the resulting spectra are unique to the molecule's structure. dcl-europe.com
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for the real-time measurement of gaseous this compound. dcl-europe.com It operates by passing an infrared beam through a sample; the this compound molecules absorb light at specific frequencies corresponding to their vibrational modes, creating a unique absorption spectrum. dcl-europe.com This method is non-destructive and offers quantitative data based on the intrinsic sensitivity of vibrational spectroscopy to molecular structures. dcl-europe.com
A characteristic doublet at 2779 and 2781.5 cm⁻¹ is often used for the detection of this compound, with reported detection limits in the parts-per-billion (ppb) range. dcl-europe.com In certain applications, such as analyzing emissions from natural gas engines, FTIR is the required method by regulatory bodies like the U.S. Environmental Protection Agency (EPA). dcl-europe.com The technique can be influenced by the instrument setup and the presence of other chemical components in the sample, necessitating careful calibration and operation. dcl-europe.com
Recent advancements have seen the development of FTIR spectrometers based on optical frequency combs (FC-FTIR), which replace traditional incoherent thermal light sources. researching.cn This innovation enhances detection sensitivity and reduces the time required for analysis. researching.cn For instance, an FC-FTIR spectrometer has been used to measure the broadband spectrum of this compound near 3.5 μm, achieving a detection limit of 414 x 10⁻¹² and allowing for precise quantitative analysis even in the presence of interfering substances like water. researching.cn
In non-aqueous solutions like anhydrous methanol (B129727), FTIR can detect methoxy (B1213986) methanol, a reaction product of this compound, at concentrations above 0.07 M. frontiersin.orgnih.gov A characteristic spectral feature for this derivative appears around 1,195 cm⁻¹. frontiersin.orgnih.gov
Interactive Table: FTIR Analysis Parameters for this compound
| Parameter | Value/Range | Application Context |
| Characteristic Absorption Bands | 2779 and 2781.5 cm⁻¹ | Gaseous this compound detection dcl-europe.com |
| ~1,195 cm⁻¹ | Detection of methoxy methanol in methanol solutions frontiersin.orgnih.gov | |
| Reported Detection Limit | ~4 ppb | Gaseous this compound dcl-europe.com |
| 414 x 10⁻¹² (FC-FTIR) | High-sensitivity gaseous this compound researching.cn | |
| 0.07 M | Methoxy methanol in methanol frontiersin.orgnih.gov | |
| Regulatory Methods | EPA Method 320, ASTM D6348-03 | Rich burn natural gas engine emissions dcl-europe.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for the structural elucidation of this compound-containing compounds, particularly in complex mixtures like resins. scispace.com ¹³C NMR spectroscopy, in particular, can provide detailed information about the chemical environment of carbon atoms within a molecule. researchgate.net
This technique has been successfully applied to the analysis of resins made from phenols, urea (B33335), and melamine (B1676169) with this compound. researchgate.net By dissolving the samples in a suitable solvent like DMSO-d₆, the chemical shifts of the carbon atoms can be measured and compared, allowing for the determination of how this compound is incorporated into the resin structure as methylene (B1212753) carbons. researchgate.net
Quantitative ¹³C NMR has been utilized for the rapid characterization of melamine-formaldehyde resins. tandfonline.com To overcome the inherently low signal-to-noise ratio of ¹³C NMR, special polarization transfer techniques can be employed. tandfonline.com Furthermore, ¹³C NMR analysis is considered a reliable, non-invasive method for detecting free this compound, offering an advantage over traditional techniques that require derivatization. nih.gov An optimized method using Gadolinium diethylenetriaminepentaacetate (B1229326) as a relaxation agent has been reported for the quantitative measurement of free this compound. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a sample to determine the concentration of an analyte. measurlabs.com While this compound itself can be detected, methods often involve derivatization to enhance sensitivity and selectivity. nih.gov
A common approach involves the reaction of this compound with a reagent to produce a colored or UV-absorbing compound. For instance, methods based on derivatization with chromotropic acid and sulfuric acid, which result in a compound with an absorption band at 580 nm, are widely used for air analysis. nih.gov Another reagent, O-(carboxymethyl) hydroxylamine, reacts with this compound to form an oxime bond, which can be detected by UV-Vis spectrophotometry. nih.gov This method has shown a linear detection relationship with limits of detection (LOD) in the range of 0.03-1.16 ppm. nih.gov
UV-Vis spectroscopy is also employed for determining this compound content in materials like paper and board extracts. measurlabs.com Non-dispersive UV spectroscopy, utilizing a specific absorption peak at 339 nm and a reference region at 336 nm, has been developed for a targeted this compound sensor. core.ac.uk This system has demonstrated a limit of detection of approximately 6.6 ppm in a gas cell. core.ac.uk
Interactive Table: UV-Vis Spectroscopy Methods for this compound Detection
| Derivatizing Agent/Method | Wavelength (nm) | Limit of Detection (LOD) | Application |
| Chromotropic Acid/Sulfuric Acid | 580 | 0.01–0.03 mg/m³ | Air Samples nih.gov |
| O-(carboxymethyl) hydroxylamine | Not specified | 0.03-1.16 ppm | Liquid Media nih.gov |
| Non-dispersive UV | 339 (active), 336 (reference) | 6.6 ppm | Gas Sensing core.ac.uk |
Mass Spectrometry (MS) and Tandem MS Approaches
Mass Spectrometry (MS) is a highly sensitive and selective technique used for the detection and quantification of this compound, often in conjunction with a separation technique like liquid chromatography (LC) or gas chromatography (GC). mdpi.comresearchgate.net Tandem mass spectrometry (LC-MS/MS) is particularly powerful for proteomics analysis and identifying protein modifications induced by this compound. mdpi.com
In such studies, proteins are identified and quantified, and mass shifts on specific amino acid side chains (like lysine (B10760008), cysteine, and tryptophan) caused by this compound can be detected. mdpi.com For example, a mass shift of 12 Da is a noticeable signal of this compound interaction. mdpi.com LC-MS/MS has been used to identify differentially expressed proteins in HeLa cells treated with this compound. mdpi.com
For the analysis of this compound in various samples, derivatization is often employed. One method involves the reaction with 3-methyl-2-benzothiazolinone hydrazone (MBTH), with the resulting product analyzed by LC-MS/MS. rsc.org This approach has achieved a very low limit of detection of 0.05 μg m⁻³ in air samples. rsc.org Another application is the determination of this compound-hemoglobin adducts in red blood cells as a biomarker for exposure, using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). cdc.gov This method quantifies a specific peptide (FA-VHLTPEEK) after enzymatic digestion and has a detection limit of 3.4 nmol/g Hb. cdc.gov
Interactive Table: MS and Tandem MS Applications for this compound Analysis
| Analytical Approach | Analyte/Derivative | Limit of Detection | Application |
| LC-MS/MS | Differentially expressed proteins | Not specified | Proteomics mdpi.com |
| LC-MS/MS | MBTH-formaldehyde derivative | 0.05 μg m⁻³ | Air Samples rsc.org |
| UPLC-MS/MS | FA-VHLTPEEK peptide | 3.4 nmol/g Hb | Biomarker of exposure cdc.gov |
| ESI-MS | DNPH-formaldehyde derivative | 7.8 µM | Non-aqueous solutions frontiersin.orgnih.gov |
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating this compound from complex matrices before its quantification. These methods typically involve a derivatization step to convert the highly polar and volatile this compound into a more stable and detectable compound. gcms.cz
Gas Chromatography (GC) with Derivatization
Gas Chromatography (GC) is a widely used technique for analyzing volatile compounds. However, due to this compound's high polarity and low response in common GC detectors like the Flame Ionization Detector (FID), a derivatization step is necessary. gcms.czshimadzu.com
A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with this compound to form a stable derivative that is amenable to GC analysis. shimadzu.com This method has been used for the quantitation of this compound in the gas phase using GC-FID. shimadzu.com Another derivatizing agent used is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govs4science.at This reaction forms PFBHA-formaldoxime, which can be quantified using a GC equipped with an electron capture detector (ECD) or by static headspace GC coupled with mass spectrometry (SHS-GC/MS). nih.govs4science.at The SHS-GC/MS method using PFBHA has shown excellent linearity in the 1 to 50 ppb concentration range. s4science.at
Derivatization with p-toluenesulfonic acid in ethanol (B145695) to form diethoxymethane (B1583516) is another approach, allowing for quantification by GC-MS or GC-FID. nih.gov This method has been validated for analyzing this compound in cosmetic creams, with a limit of quantification of 0.0528 μg/mL for SHS-GC-MS and 3.7625 μg/mL for GC-FID. nih.gov
Interactive Table: GC Derivatization Methods for this compound Quantification
| Derivatizing Agent | Resulting Derivative | Detection Method | Limit of Quantification (LOQ) / Detection (LOD) |
| 2,4-dinitrophenylhydrazine (DNPH) | DNPH-formaldehyde derivative | GC-FID shimadzu.com | Not specified |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | PFBHA-formaldoxime | GC-ECD nih.gov | LOD: 1.08 μg/L (in urine) |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | PFBHA-formaldoxime | SHS-GC/MS s4science.at | Linear range: 1-50 ppb |
| p-toluenesulfonic acid in ethanol | Diethoxymethane | SHS-GC-MS nih.gov | LOQ: 0.0528 μg/mL |
| p-toluenesulfonic acid in ethanol | Diethoxymethane | GC-FID nih.gov | LOQ: 3.7625 μg/mL |
High-Performance Liquid Chromatography (HPLC) with Derivatization
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound, particularly due to its adaptability and the ability to couple it with various detectors. drawellanalytical.comresearchgate.net Since this compound lacks a strong chromophore, direct detection by common HPLC detectors like UV-Vis is challenging. bohrium.com To overcome this, derivatization is a mandatory pre-analytical step. This process involves reacting this compound with a specific reagent to form a stable, detectable derivative. drawellanalytical.comsapub.org
The most widely used derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH). researchgate.netcabidigitallibrary.orgnih.govsigmaaldrich.comcabidigitallibrary.org this compound reacts with DNPH to form a 2,4-dinitrophenylhydrazone derivative, which is highly responsive to UV detection. sapub.orgnih.gov This method is frequently employed for analyzing this compound in diverse matrices such as air, water, food, and industrial products. cabidigitallibrary.orgsigmaaldrich.comshimadzu.comnhri.org.twhitachi-hightech.com The derivatization reaction is typically carried out in an acidic medium, and the resulting hydrazone is then separated on a C18 column and quantified. cabidigitallibrary.orgnhri.org.tw The detection wavelength for the DNPH derivative is commonly set around 355-365 nm. cabidigitallibrary.orgsigmaaldrich.comnhri.org.twnih.gov
The derivatization and extraction conditions, such as temperature and time, are critical for achieving accurate and reproducible results. For instance, studies have shown that the derivatization reaction with DNPH can be optimized, with some methods achieving stable derivative formation within minutes at elevated temperatures (e.g., 60°C). nhri.org.twnih.gov
Beyond DNPH, other derivatizing agents have been explored to enhance sensitivity or simplify the analytical procedure. Dansylhydrazine (DNSH) has been used for the simultaneous determination of this compound and acetaldehyde (B116499), offering fluorescence detection which can provide higher sensitivity. chrom-china.com Another novel reagent, 4-methylbenzenesulfonohydrazide (B56588) (MBSH), has been successfully used for the quantification of residual this compound in pharmaceutical products, providing a selective and robust HPLC-UV method. bohrium.com Additionally, 2,4,6-trichlorophenyl hydrazine (B178648) (TCPH) has been developed as a sensitive reagent for this compound determination in flour samples. asianpubs.orgresearchgate.net
The choice of mobile phase and elution mode (isocratic or gradient) is tailored to achieve optimal separation of the this compound derivative from other sample components. sapub.orgcabidigitallibrary.orgasianpubs.org Method validation according to established guidelines (e.g., ICH Q2 (R1)) is essential to ensure the reliability of the HPLC method for its intended purpose. bohrium.comsapub.org
Table 1: Comparison of Different Derivatization Reagents for HPLC Analysis of this compound
| Derivatization Reagent | Abbreviation | Detection Method | Typical Application | Reference |
|---|---|---|---|---|
| 2,4-Dinitrophenylhydrazine | DNPH | UV-Vis | Air, water, food, industrial products | cabidigitallibrary.orgnih.govsigmaaldrich.comcabidigitallibrary.orghitachi-hightech.com |
| Dansylhydrazine | DNSH | Fluorescence | Packaging paper | chrom-china.com |
| 4-Methylbenzenesulfonohydrazide | MBSH | UV | Pharmaceuticals | bohrium.com |
| 2,4,6-Trichlorophenyl hydrazine | TCPH | UV | Flour samples | asianpubs.orgresearchgate.net |
Electrochemical Sensing Principles and Devices
Electrochemical sensors offer a compelling alternative to traditional analytical methods for this compound detection, primarily due to their high sensitivity, potential for real-time monitoring, simplicity, and low cost. renkeer.comresearchgate.net These sensors operate by converting the chemical interaction between this compound and a sensing material into a measurable electrical signal, such as current or potential. hnfosensor.com The working principle is based on electrochemical reactions, typically oxidation, occurring at the surface of an electrode. hnfosensor.comsensirion.com
Electrochemical this compound sensors can be broadly categorized based on their sensing mechanism. encyclopedia.pub One major category relies on the direct electrocatalytic oxidation of this compound on the surface of modified electrodes. encyclopedia.pub Noble metals like platinum (Pt) and gold (Au), as well as their bimetallic nanoparticles, are frequently used as electrocatalysts due to their high specific surface area and excellent catalytic activity. encyclopedia.pub For instance, Pt-based electrocatalysts can promote the oxidation of this compound, enhancing the current response for accurate detection. encyclopedia.pub Transition metal-doped nanomaterials are also being investigated for their potential in this compound sensing. rsc.org
Another significant class of electrochemical sensors are enzymatic biosensors. encyclopedia.pubmdpi.com These devices utilize enzymes that specifically catalyze the oxidation of this compound. mdpi.com The most commonly used enzyme is this compound dehydrogenase (FDH), which, in the presence of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), oxidizes this compound to formic acid. mdpi.com The resulting production of NADH can be electrochemically detected, providing a quantitative measure of the this compound concentration. mdpi.com Alcohol oxidase (AOX) is another enzyme that can be employed, as it also catalyzes the oxidation of this compound. encyclopedia.pubmyu-group.co.jp The immobilization of these enzymes on various electrode materials, including those modified with nanoparticles, is a key aspect of biosensor construction. encyclopedia.pubmdpi.com
The performance of electrochemical sensors is heavily dependent on the materials used for the electrode. Modifications with nanomaterials such as gold nanoparticles, graphene, and carbon nanotubes can significantly enhance the sensor's surface area, catalytic activity, and electron transfer kinetics, leading to improved sensitivity and lower detection limits. encyclopedia.pubmdpi.com
Table 2: Principles of Electrochemical this compound Sensors
| Sensor Type | Operating Principle | Key Components | Reference |
|---|---|---|---|
| Electrocatalytic Sensor | Direct oxidation of this compound on the electrode surface. | Noble metal (e.g., Pt, Au) or metal oxide nanoparticles as catalysts. | encyclopedia.pubrsc.org |
| Enzymatic Biosensor (FDH-based) | FDH catalyzes the oxidation of this compound to formic acid, with the concurrent reduction of NAD+ to NADH, which is then electrochemically detected. | This compound dehydrogenase (FDH), NAD+, modified electrode. | encyclopedia.pubmdpi.com |
| Enzymatic Biosensor (AOX-based) | AOX catalyzes the oxidation of this compound, leading to a detectable change (e.g., pH). | Alcohol oxidase (AOX), modified electrode. | encyclopedia.pubmyu-group.co.jp |
Optical and Fluorescence-Based Detection Methods
Optical and fluorescence-based methods are highly sensitive and selective for this compound detection. tandfonline.comresearchgate.net These techniques are based on the interaction of this compound with a specific chemical probe, resulting in a change in the optical properties of the probe, such as color or fluorescence intensity. uad.ac.idnih.gov
Fluorescence-based detection is particularly attractive due to its high sensitivity, allowing for the detection of very low concentrations of this compound. tandfonline.com This approach involves the use of fluorescent probes that are specifically designed to react with this compound. rsc.org The reaction between the probe and this compound leads to a significant change in the probe's fluorescence, such as an "off-on" or "on-off" response, or a shift in the emission wavelength (ratiometric sensing). tandfonline.comrsc.org
Several chemical reactions have been exploited in the design of fluorescent probes for this compound. The 2-aza-Cope rearrangement is a popular strategy, where a non-fluorescent or weakly fluorescent probe is converted into a highly fluorescent product upon reaction with this compound. tandfonline.comnih.govrsc.org Other reaction mechanisms include Schiff base formation and cyclization reactions. tandfonline.comuad.ac.id The design of these probes often involves sophisticated organic synthesis to create molecules with the desired reactivity and photophysical properties. rsc.orgacs.orgspectroscopyonline.com
Colorimetric detection methods offer the advantage of visual detection, which can be useful for the development of simple and portable test kits, such as paper-based strips. uad.ac.id These methods rely on a chemical reaction that produces a distinct color change in the presence of this compound. uad.ac.id
Both fluorescence and colorimetric probes have been developed for a wide range of applications, including the detection of this compound in aqueous solutions, biological samples, and even in the gas phase. tandfonline.comuad.ac.idrsc.org The development of near-infrared (NIR) fluorescent probes is also an active area of research, as these probes can offer deeper tissue penetration and reduced background fluorescence in biological imaging applications. tandfonline.com
Table 3: Examples of Fluorescence-Based Probes for this compound Detection
| Probe Type | Reaction Mechanism | Detection Principle | Reference |
|---|---|---|---|
| Quinolizinium-based probes | 2-aza-Cope rearrangement | Fluorescence emission shift | rsc.org |
| Semicarbazide-based probes | Photo-induced electron transfer (PET) inhibition | Fluorescence turn-on | spectroscopyonline.com |
| Naphthalimide-based polymeric probes | - | Fluorometric detection | researchgate.net |
| Symmetrical azine chemosensor | Formation of an imine | Fluorometric turn-off and colorimetric change | uad.ac.id |
Development of Chemo- and Biosensors
The development of chemo- and biosensors represents a significant advancement in this compound detection, aiming to provide rapid, selective, and often portable analytical tools. uad.ac.idnih.gov These sensors integrate a chemical or biological recognition element with a transducer to convert the binding or reaction event with this compound into a measurable signal. myu-group.co.jp
Chemosensors for this compound typically employ a synthetic receptor that is designed to selectively interact with this compound. uad.ac.idnih.gov This interaction can be based on various chemical reactions, such as those utilized in optical probes, leading to a change in the sensor's optical or electrochemical properties. uad.ac.idnih.gov For example, a chemosensor can be fabricated by immobilizing a this compound-sensitive dye on a solid support, creating a test strip that changes color in the presence of this compound. uad.ac.id
Biosensors, on the other hand, utilize a biological component as the recognition element, which provides high specificity for this compound. mdpi.comnih.gov As discussed previously, enzymes like this compound dehydrogenase (FDH) and alcohol oxidase (AOX) are commonly used in the construction of this compound biosensors. mdpi.commyu-group.co.jp The enzyme can be immobilized on the surface of a transducer, such as an electrode or an optical fiber, to create a device that responds specifically to this compound. mdpi.comresearchgate.net
Recent research in biosensor development has focused on improving their performance through various strategies. The use of nanomaterials to modify the transducer surface can enhance the immobilization of the biological element and improve signal transduction. mdpi.com Furthermore, genetic engineering has been employed to create whole-cell biosensors. nih.gov In this approach, a microorganism is engineered to produce a reporter protein (e.g., a fluorescent protein) in response to the presence of this compound. nih.gov This allows for the development of highly sensitive and specific biosensors for monitoring this compound in complex biological systems. nih.gov
Self-powered biosensors are an emerging area of interest, where the enzymatic reaction with this compound is used to generate an electrical current that can power the device itself, eliminating the need for an external power source. acs.org Such devices can even incorporate an electrochromic display for direct visual readout of the this compound concentration. acs.org
Table 4: Types of Chemo- and Biosensors for this compound
| Sensor Type | Recognition Element | Transduction Method | Key Features | Reference |
|---|---|---|---|---|
| Colorimetric Chemosensor | Synthetic dye/probe | Color change | Simple, portable, visual detection | uad.ac.id |
| Electrochemical Biosensor | Enzyme (e.g., FDH, AOX) | Amperometric, potentiometric | High sensitivity and selectivity | mdpi.commyu-group.co.jpmdpi.com |
| Optical Biosensor | Enzyme (e.g., FDH) | Change in optical properties | High sensitivity | researchgate.net |
| Whole-cell Biosensor | Engineered microorganism | Fluorescence, luminescence | High specificity, in vivo monitoring | nih.gov |
| Self-powered Biosensor | Enzyme (e.g., FDH) | Electrochemical/Electrochromic | No external power needed, direct readout | acs.org |
Method Validation, Sensitivity, and Selectivity Studies
The validation of any analytical method for this compound is crucial to ensure that it is reliable, accurate, and fit for its intended purpose. bohrium.comnih.govresearchgate.net Method validation involves assessing several key performance characteristics, including sensitivity, selectivity, accuracy, precision, linearity, and range. bohrium.comsapub.orgnih.govnuv.ac.in
Sensitivity is a measure of a method's ability to detect small amounts of this compound. It is often expressed in terms of the limit of detection (LOD) and the limit of quantification (LOQ). sapub.orgasianpubs.orgnuv.ac.in The LOD is the lowest concentration of this compound that can be reliably distinguished from a blank sample, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. sapub.orgasianpubs.org Numerous studies have focused on developing methods with very low LODs, enabling the detection of trace levels of this compound in various samples. tandfonline.comspectroscopyonline.commdpi.comresearchgate.netnih.gov For example, some electrochemical biosensors have achieved detection limits in the nanomolar or even lower range. nih.gov
Selectivity refers to the ability of a method to accurately measure this compound in the presence of other potentially interfering compounds. researchgate.netacs.orgmdpi.com This is a critical parameter, especially when analyzing complex matrices where other aldehydes, ketones, or volatile organic compounds (VOCs) may be present. nih.gov Selectivity studies typically involve analyzing samples spiked with potential interferents to assess their impact on the this compound measurement. researchgate.netacs.org The development of highly selective fluorescent probes and enzyme-based biosensors has significantly improved the ability to specifically detect this compound. tandfonline.comnih.gov
Accuracy is the closeness of the measured value to the true value and is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples. nih.govnuv.ac.in Precision refers to the degree of agreement among a series of measurements and is typically evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). sapub.orgnuv.ac.in
Linearity is the ability of the method to produce results that are directly proportional to the concentration of this compound within a given range. nih.govnuv.ac.in The linear range is the interval between the upper and lower concentrations of this compound for which the method has been demonstrated to be accurate, precise, and linear. nih.gov
These validation parameters are systematically evaluated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the quality and reliability of the data generated by the analytical method. bohrium.comsapub.orgnih.gov
Table 5: Key Parameters in Method Validation for this compound Analysis
| Parameter | Description | Importance | Reference |
|---|---|---|---|
| Sensitivity (LOD/LOQ) | The lowest concentration of this compound that can be detected/quantified. | Crucial for trace analysis and ensuring compliance with safety limits. | sapub.orgasianpubs.orgnuv.ac.inresearchgate.net |
| Selectivity | The ability to measure this compound without interference from other compounds. | Ensures that the measurement is specific to this compound, especially in complex samples. | researchgate.netnih.govacs.orgmdpi.com |
| Accuracy | Closeness of the measured value to the true value. | Ensures the correctness of the analytical results. | nih.govnuv.ac.in |
| Precision | Agreement among a series of measurements. | Indicates the reproducibility and reliability of the method. | sapub.orgnuv.ac.in |
| Linearity and Range | The concentration range over which the method provides proportional results. | Defines the working range of the method for quantitative analysis. | nih.govnuv.ac.in |
Environmental Chemistry and Atmospheric Dynamics of Formaldehyde
Sources and Emission Pathways
Formaldehyde (B43269) enters the atmosphere through a variety of biogenic, anthropogenic, and photochemical pathways. Understanding the relative contributions of these sources is crucial for assessing its impact on air quality and atmospheric composition.
Natural sources are a significant contributor to the global atmospheric this compound budget. These emissions primarily originate from the biosphere. researchgate.net Vegetation, including trees and other plants, release this compound as a byproduct of their metabolic processes. researchgate.net The decomposition of dead plant matter by microorganisms also releases this compound into the atmosphere. researchgate.net Additionally, biomass burning, such as forest and bush fires, is a major natural source of this compound emissions. researchgate.net In some remote regions, biogenic sources can be the predominant source of atmospheric this compound. nih.gov
| Biogenic Source | Description |
|---|---|
| Vegetation | Direct emission from plants as a metabolic byproduct. |
| Biomass Burning | Release from natural fires (forests, grasslands). |
| Decomposition | Microbial breakdown of organic matter in soil and decaying plants. |
Human activities are a major source of this compound in the atmosphere, particularly in urban and industrial areas. researchgate.net Combustion processes are a primary contributor, with significant emissions from vehicle exhaust, power plants, incinerators, and the burning of fossil fuels like coal, liquid fuel, and natural gas. researchgate.netepa.govresearchgate.net Industrial activities also play a crucial role, with emissions from manufacturing plants that produce or use this compound and this compound-based resins. epa.govepa.gov These resins are widely used in the production of composite wood products such as plywood and particleboard. epa.gov
Below is a table of this compound emission factors from various anthropogenic combustion sources.
| Source | Emission Factor | Unit |
|---|---|---|
| Natural Gas Combustion (kitchens) | 50 - 200 (median 85) | mg/m³ of natural gas |
| Gas Turbines | 0.017 | lbs/mmscf |
| Gas Fired Reciprocating Engines | 0.017 | lbs/mmscf |
| Gasoline and Diesel-powered Industrial Equipment | 0.017 | lbs/mmscf |
| Flares (non-refinery) | 1.169 | lbs/mmscf |
A substantial portion of atmospheric this compound is not directly emitted but is formed through the photochemical oxidation of a wide array of precursor compounds. researchgate.netresearchgate.net Volatile Organic Compounds (VOCs), methane (B114726) (CH₄), and isoprene (B109036) are the most significant precursors. researchgate.netscielo.org.mx The oxidation of these compounds is initiated by photochemically generated oxidants, primarily the hydroxyl radical (OH). scielo.org.mx
The oxidation of methane is a baseline source of this compound globally. scielo.org.mx In regions with significant vegetation, the oxidation of biogenic VOCs, particularly isoprene, can be the dominant source of this compound. researchgate.netscielo.org.mx The yield of this compound from isoprene oxidation is dependent on the concentration of nitrogen oxides (NOx), with higher yields observed in high-NOx environments. dtic.milnih.gov The prompt yield of this compound from freshly-emitted isoprene can increase by a factor of 3 over the range of observed NOx values in the atmosphere. dtic.mil Anthropogenic VOCs, such as ethene and other alkenes from vehicle exhaust and industrial processes, are also important precursors to secondary this compound formation, especially in urban areas. researchgate.net
The following table summarizes the this compound yields from the oxidation of various precursor VOCs under high-NOx conditions.
| Precursor VOC | This compound Yield (moles of HCHO per mole of VOC reacted) |
|---|---|
| Methane | ~1.0 |
| Isoprene | 0.3 - 0.9 (NOx dependent) |
| Ethene | ~0.8 |
| Propene | ~0.4 |
| Methanol (B129727) | ~0.8 |
| Acetaldehyde (B116499) | - |
Atmospheric Lifetime and Degradation Mechanisms
The atmospheric lifetime of this compound is relatively short, typically on the order of a few hours, due to its efficient removal by photolysis and reaction with hydroxyl radicals. epa.gov This short lifetime means that this compound concentrations can exhibit significant diurnal and spatial variability.
The absorption of solar radiation, particularly in the ultraviolet region, can lead to the dissociation of the this compound molecule, a process known as photolysis. nih.gov This is a major sink for atmospheric this compound. epa.gov There are two primary photolysis pathways for this compound:
Radical Channel: HCHO + hν → H + HCO
Molecular Channel: HCHO + hν → H₂ + CO
The quantum yield, which is the probability that an absorbed photon will lead to a specific photochemical reaction, varies with the wavelength of the incoming radiation. nasa.govresearchgate.net The radical channel is particularly important for atmospheric chemistry as it produces hydrogen (H) atoms and formyl radicals (HCO), which contribute to the formation of hydroperoxyl radicals (HO₂) and subsequently impact ozone (O₃) production. nih.gov
The table below presents the quantum yields for the radical channel (production of H + HCO) of this compound photolysis at various wavelengths.
| Wavelength (nm) | Quantum Yield (Φ) for H + HCO production |
|---|---|
| 280 | ~0.75 |
| 290 | ~0.75 |
| 300 | ~0.75 |
| 310 | ~0.65 |
| 320 | ~0.45 |
| 330 | ~0.25 |
| 340 | ~0.05 |
The reaction with the hydroxyl radical (OH) is another significant removal pathway for atmospheric this compound. epa.gov The OH radical is a highly reactive oxidant that is present throughout the troposphere. The reaction proceeds as follows:
HCHO + OH → HCO + H₂O
This reaction produces a formyl radical (HCO) and a water molecule. The rate of this reaction is dependent on temperature and the concentrations of both this compound and the hydroxyl radical. Experimental studies have determined the rate constant for this reaction over a range of atmospherically relevant temperatures. The rate constant is found to be largely independent of temperature in the range of 228-362 K.
The table below provides the rate constant for the reaction of this compound with the hydroxyl radical at different temperatures.
| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
|---|---|
| 228 | 1.05 x 10⁻¹¹ |
| 298 | 1.05 x 10⁻¹¹ |
| 362 | 1.05 x 10⁻¹¹ |
Nitrate (B79036) Radical (NO₃) Reactions
During the nighttime, in the absence of sunlight, the nitrate radical (NO₃) becomes a significant atmospheric oxidant. The reaction between this compound (HCHO) and the NO₃ radical is an important removal pathway for this compound and contributes to nighttime atmospheric chemistry. This reaction primarily proceeds via hydrogen abstraction from the aldehyde, forming nitric acid (HNO₃) and a formyl radical (HCO).
The reaction can be represented as: HCHO + NO₃ → HNO₃ + HCO
Kinetic studies have determined the rate constant for this reaction at ambient temperatures (around 295 ± 2 K). The reaction is relatively slow compared to the daytime reaction of this compound with the hydroxyl radical (OH), but it is a notable sink for this compound in environments where significant concentrations of NO₃ radicals are present, such as in polluted urban areas or regions influenced by nitrogen oxide (NOx) emissions. acs.orgacs.org The formyl radical produced subsequently reacts, typically with molecular oxygen (O₂), to form a hydroperoxyl radical (HO₂) and carbon monoxide (CO).
Recent research has also explored the role of this compound in the photocatalytic renoxification of nitrate on the surface of mineral dust particles like titanium dioxide (TiO₂). researchgate.netcopernicus.org In this process, adsorbed this compound can react with nitrate radicals (NO₃•) generated on the particle surface under illumination. researchgate.netcopernicus.org This interaction facilitates the transformation of the nitrate radical to nitric acid through hydrogen abstraction, which can then photolyze to release NOx back into the atmosphere. researchgate.netcopernicus.org This pathway highlights a synergistic effect where this compound can enhance the recycling of nitrate, influencing the nitrogen cycle in the atmosphere. researchgate.netcopernicus.org
Table 1: Key Aspects of this compound Reaction with Nitrate Radical (NO₃)
| Feature | Description |
|---|---|
| Primary Reaction | Hydrogen abstraction from this compound by the nitrate radical. |
| Main Products | Nitric acid (HNO₃) and formyl radical (HCO). |
| Atmospheric Significance | A notable nighttime sink for this compound, particularly in NOx-rich environments. |
| Secondary Reactions | The resulting formyl radical (HCO) reacts with O₂ to produce a hydroperoxyl radical (HO₂) and carbon monoxide (CO). |
| Heterogeneous Chemistry | this compound participates in the photocatalytic renoxification of nitrate on mineral dust surfaces, promoting NOx recycling. researchgate.netcopernicus.org |
Role in Tropospheric Ozone Formation and Smog Chemistry
This compound is a critical component in the photochemical production of tropospheric ozone (O₃), a major component of smog. purdue.edunih.govresearchgate.net Its significance stems from its role as a key source of hydroperoxyl radicals (HO₂) in the atmosphere. purdue.eduaaqr.org The photolysis of this compound, particularly through two main pathways, initiates a cascade of reactions that lead to ozone formation.
The two primary photolysis channels for this compound are:
HCHO + hν → H₂ + CO (non-radical products)
HCHO + hν → H + HCO (radical products)
The second channel is particularly important for ozone formation. The hydrogen atom (H) and the formyl radical (HCO) produced are highly reactive. They quickly react with molecular oxygen in the atmosphere:
H + O₂ → HO₂ HCO + O₂ → HO₂ + CO
These reactions generate two hydroperoxyl radicals for each this compound molecule photolyzed through the radical pathway. The HO₂ radicals then participate in the catalytic cycle that converts nitric oxide (NO) to nitrogen dioxide (NO₂), which subsequently photolyzes to produce atomic oxygen (O) and, ultimately, ozone.
HO₂ + NO → OH + NO₂ NO₂ + hν → NO + O O + O₂ + M → O₃ + M (where M is a third body, like N₂ or O₂)
This compound's contribution to the radical budget can be substantial, especially in the morning hours before other sources, such as ozone photolysis, become efficient. purdue.eduresearchgate.net Studies in various environments have highlighted the significant role of this compound in ozone production. For instance, in forested regions with high biogenic volatile organic compound (VOC) emissions, the oxidation of compounds like isoprene is a major source of secondary this compound, which then fuels ozone formation. nih.gov In urban areas, both direct (primary) emissions and secondary formation of this compound contribute to high ozone levels, with secondary this compound often dominating during the afternoon. nih.gov Research has shown that this compound can enhance ozone production by a significant percentage, particularly during peak photochemical activity in the afternoon. nih.gov
Table 2: Contribution of this compound to Tropospheric Ozone Formation
| Process | Description | Significance |
|---|---|---|
| Photolysis | Breaks down in sunlight to produce hydrogen atoms and formyl radicals. | A major source of hydroperoxyl radicals (HO₂), which drive ozone production. purdue.edu |
| Radical Budget | Contributes significantly to the atmospheric radical pool, especially in the morning. purdue.eduresearchgate.net | Initiates and propagates the chemical reactions leading to smog formation. |
| Secondary Source | Formed from the oxidation of other VOCs like methane and isoprene. purdue.educopernicus.org | Amplifies the impact of both natural and anthropogenic VOC emissions on ozone levels. |
| Ozone Production Enhancement | Studies show it can increase ozone production by a notable percentage, especially in polluted environments. nih.gov | A key target for control strategies aimed at reducing ground-level ozone. |
Formation of Secondary Organic Aerosols (SOA)
This compound is recognized as a precursor in the formation of secondary organic aerosols (SOA), which are fine particulate matter formed in the atmosphere from the oxidation of volatile organic compounds. copernicus.orgwikipedia.orgnih.gov While not as significant a direct precursor as larger, more complex VOCs, this compound contributes to SOA formation through various chemical pathways.
One of the key mechanisms involves its reaction with other atmospheric oxidants, leading to the formation of low-volatility products that can partition into the aerosol phase. wikipedia.org The oxidation of this compound can lead to the formation of formic acid, which can then participate in aerosol chemistry.
Furthermore, this compound is often co-emitted with other SOA precursors from sources like biomass burning and volatile chemical products (VCPs). copernicus.orgnih.govnih.gov In urban environments, VCPs are an increasingly recognized source of organic emissions that lead to SOA formation, and this compound concentrations often show similar temperature dependencies and bias signatures as SOA, suggesting common sources or chemical pathways. copernicus.orgnih.gov
The chemistry leading to SOA formation is complex and involves thousands of reactions. copernicus.orgnih.gov Gas-phase organic compounds react with oxidants to form products that are less volatile. These products can then either nucleate to form new particles or condense onto existing aerosol particles. wikipedia.org The contribution of this compound to the total SOA mass is an active area of research, with models continuously being updated to better represent the complex chemistry involved, including that of intermediate volatility organic compounds (IVOCs) which are often associated with this compound emissions. copernicus.orgnih.gov
Transport, Dispersion, and Global Budget Modeling
Understanding the global distribution and impact of this compound requires sophisticated global budget modeling, which integrates data from various sources, including satellite observations and surface measurements. copernicus.org this compound has a relatively short atmospheric lifetime, ranging from hours to a day, which limits its long-range transport. cdc.gov However, it can be transported over regional scales, influencing air quality far from its primary emission sources.
Global models like GEOS-Chem are used to simulate the atmospheric budget of this compound, accounting for its sources, sinks, and chemical transformations. semanticscholar.orgresearchgate.net These models incorporate emissions from both natural sources (e.g., oxidation of methane and isoprene, biomass burning) and anthropogenic sources (e.g., vehicle exhaust, industrial processes). copernicus.org
Satellite instruments, such as the Ozone Monitoring Instrument (OMI), provide global measurements of this compound columns, offering a top-down constraint on its budget. copernicus.org These satellite retrievals have been instrumental in identifying discrepancies in emission inventories and improving our understanding of the global distribution of this compound and its precursors. For example, multi-species inversions using satellite data for both this compound and carbon monoxide have helped to refine estimates of biogenic NMVOC emissions, such as isoprene. copernicus.orgnasa.gov
The global budget of this compound is a critical component of understanding tropospheric chemistry. copernicus.org It is intricately linked to the budgets of other key atmospheric species like methane, carbon monoxide, and various non-methane volatile organic compounds (NMVOCs). copernicus.orgamanote.com Modeling studies continue to refine our understanding of the sources and sinks of this compound, which is crucial for predicting changes in atmospheric composition and air quality on a global scale. copernicus.orgamanote.com
This compound in Aquatic and Soil Environments
Fate and Persistence
In aquatic and soil environments, this compound is generally not persistent due to its high reactivity and susceptibility to various degradation processes. epa.govepa.govherts.ac.uk When released into water, this compound dissolves quickly and does not tend to adsorb significantly to sediment, owing to its low octanol-water partition coefficient (log Kow = 0.35). cdc.gov This low log Kow value also indicates a low potential for bioaccumulation in aquatic or terrestrial organisms. epa.gov
The primary reason for its low persistence in water is its rapid hydration to form methylene (B1212753) glycol. epa.govepa.gov This hydrated form can then polymerize into oligomers. epa.gov These transformation products are structurally different from this compound and are also reactive. epa.gov
In soil, the fate of this compound is influenced by moisture content. In moist soils, it is expected to hydrate (B1144303) to methylene glycol, while in drier soils, it may volatilize or react with other soil components. epa.gov Due to its reactivity, it is not expected to persist in soil systems, and its potential for leaching to groundwater is considered low. herts.ac.uk While this compound may be found in various environmental media, its presence is often due to continuous release or formation from secondary sources rather than long-term persistence. epa.gov
Transformation Processes (e.g., Biodegradation, Hydration)
The primary transformation process for this compound in aquatic environments is hydration. Upon entering water, this compound rapidly reacts with water molecules to form methylene glycol:
HCHO + H₂O ⇌ CH₂(OH)₂
This reaction is reversible, but the equilibrium strongly favors the hydrated form. Methylene glycol can then polymerize to form poly(oxymethylene) glycols. epa.gov
Biodegradation is another significant transformation pathway in both water and soil. cwejournal.orgnih.gov Despite its biocidal properties at high concentrations, many microorganisms can utilize this compound as a source of carbon and energy. cwejournal.orgftb.com.hr Various strains of bacteria, such as Pseudomonas, and yeasts have been shown to degrade this compound. ftb.com.hrresearchgate.net The rate of biodegradation can vary depending on factors like temperature, oxygen levels, and the presence of acclimated microbial populations. fda.gov For instance, in some studies, this compound added to lake water decomposed within 30 to 48 hours under both aerobic and anaerobic conditions, while no decomposition was observed in sterilized lake water, highlighting the microbial role in its breakdown. fda.gov In wastewater treatment processes, specialized microbial consortia can achieve high removal efficiencies of this compound. nih.gov
Table 3: Transformation Processes of this compound in Aquatic and Soil Environments
| Process | Environment | Description |
|---|---|---|
| Hydration | Aquatic | Rapid reaction with water to form methylene glycol, which can then polymerize. epa.govepa.gov |
| Biodegradation | Aquatic & Soil | Utilized by various microorganisms as a carbon and energy source, leading to its breakdown. cwejournal.orgnih.govftb.com.hr |
| Volatilization | Soil | Can occur in dry soils, though not expected to be a significant removal pathway from water. cdc.govepa.gov |
| Photolysis | Air (indirectly affects deposition) | Susceptible to direct and indirect photolysis in the atmosphere, which limits its deposition into aquatic and soil systems. epa.gov |
Gas-Phase Ion Chemistry and Protonated this compound Formation in Atmosphere
This compound (HCHO) is a key participant in the gas-phase ion chemistry of the Earth's atmosphere, particularly in regions subject to ionization by cosmic rays, such as the upper troposphere and stratosphere. nih.gov The reactivity of ions in the gas phase can be significantly higher than that of neutral molecules, making these processes influential despite the lower abundance of ionic species. nih.gov The formation of protonated this compound (CH₂OH⁺), also known as the hydroxymethyl cation, is a central aspect of this chemistry.
The primary mechanism for the formation of protonated this compound in the atmosphere is through proton transfer reactions. nih.gov This occurs when a molecule with a higher proton affinity than the protonated species abstracts the proton. This compound has a proton affinity of approximately 712.9 kJ/mol, which is greater than that of water (691 kJ/mol). rsc.org Consequently, protonated water clusters (H⁺(H₂O)n), which are prevalent in the atmosphere, can efficiently transfer a proton to this compound. The principal reaction involves the hydronium ion (H₃O⁺):
H₃O⁺ + HCHO → CH₂OH⁺ + H₂O
This reaction is highly efficient and is a significant pathway for the creation of CH₂OH⁺ in the D-region of the ionosphere, where hydronium ions and their hydrates are among the dominant positive ions. researchgate.net
Other atmospheric ions can also lead to the formation of protonated this compound. For instance, the reaction between the methanol radical cation (CH₃OH⁺) and molecular oxygen (O₂) has been identified as an exothermic ionic route to forming both the hydroperoxyl radical (HO₂) and protonated this compound. nih.gov This process involves a rapid hydrogen transfer from the methyl group of the methanol cation to the oxygen molecule. nih.gov
CH₃OH⁺ + O₂ → CH₂OH⁺ + HO₂
Once formed, protonated this compound is an important intermediate in atmospheric ion chemistry. It can participate in further reactions, such as proton transfer to molecules with an even greater proton affinity, like ammonia (B1221849) or methanol. nih.gov It can also undergo clustering reactions, primarily with water vapor, to form larger hydrated ions such as CH₂OH⁺(H₂O). rsc.org
Detailed Research Findings
Laboratory studies using techniques like selected ion flow tube (SIFT) mass spectrometry and synchrotron radiation have provided crucial data on the kinetics of these ion-molecule reactions. nih.govrsc.org These experiments confirm that the reactions leading to protonated this compound are typically fast, often governed by capture theory. nih.gov For example, the reaction between the methanol cation and O₂ was found to have a rate coefficient of 1.2 ± 0.6 × 10⁻⁹ cm³ molecule⁻¹ s⁻¹ at the ionization threshold. nih.gov
The table below summarizes the reaction rate coefficients for key formation pathways of protonated this compound and a subsequent clustering reaction. This data is essential for atmospheric chemistry models that simulate the composition and dynamics of ions in the atmosphere.
| Reaction | Rate Coefficient (cm³/s) at 300 K | Significance |
|---|---|---|
| H₃O⁺ + HCHO → CH₂OH⁺ + H₂O | ~2.0 x 10⁻⁹ | Primary formation route in the D-region |
| CH₃OH⁺ + O₂ → CH₂OH⁺ + HO₂ | 1.2 x 10⁻⁹ | Ionic route in regions with methanol emissions |
| CH₂OH⁺ + H₂O + M → CH₂OH⁺(H₂O) + M | (Dependent on third body M) | Formation of hydrated ion clusters |
Molecular and Cellular Interaction Mechanisms of Formaldehyde
Formation of DNA-Protein Crosslinks and Adducts
Formaldehyde (B43269) is a potent inducer of covalent linkages between DNA and proteins, known as DNA-protein crosslinks (DPCs), which are considered a primary genotoxic effect. epa.govplos.org This process is initiated by this compound's reaction with a nucleophilic group, typically an amine, amide, thiol, or hydroxyl group on a protein or DNA, to form a methylol adduct. epa.gov This adduct can then be converted to a reactive Schiff base through dehydration. epa.govuwo.ca The unstable Schiff base can then react with a nearby nucleophile on an adjacent molecule, creating a stable methylene (B1212753) bridge that covalently links the two. epa.govresearchgate.net
The formation of DPCs can proceed through two main pathways:
this compound reacts first with a protein, commonly with the ε-amino group of a lysine (B10760008) residue, to form a Schiff base. This reactive intermediate then attacks a nucleophilic site on DNA, such as the exocyclic amino group of a DNA base, to form the crosslink. uwo.caresearchgate.net
Alternatively, this compound can react with a DNA base first, forming a Schiff base that then reacts with a nearby protein residue. uwo.ca
The most common DPC formed by this compound involves a methylene bridge between a lysine residue on a protein and a deoxyguanosine (dG) base in DNA. epa.govresearchgate.net Another significant, and more stable, DPC occurs between cysteine and deoxyguanosine. epa.gov Studies have shown that this compound can form crosslinks with several amino acids, including cysteine, histidine, tryptophan, and lysine, and the deoxynucleosides deoxyadenosine, deoxycytosine, and deoxyguanosine. researchgate.net Thymidine does not appear to form these crosslinks. plos.org
Beyond DPCs, this compound also induces the formation of DNA adducts, which are molecules covalently bound to DNA. The primary DNA mono-adduct formed is N²-hydroxymethyl-dG (N²-HOMe-dG). nih.gov This adduct can serve as a biomarker for this compound's direct interaction with DNA. nih.gov this compound can also lead to the formation of DNA-DNA crosslinks, both within the same strand (intrastrand) and between opposite strands (interstrand). nih.govnih.gov
Table 1: Key this compound-Induced DNA Lesions
| Type of Lesion | Description | Key Molecules Involved | Citation(s) |
|---|---|---|---|
| DNA-Protein Crosslinks (DPCs) | Covalent methylene bridges linking proteins to DNA. | Lysine, Cysteine, Histidine, Tryptophan, Arginine; Deoxyguanosine, Deoxyadenosine, Deoxycytosine. | epa.govplos.orgresearchgate.net |
| DNA Adducts | Covalent addition of a chemical moiety to DNA. | Mainly N²-hydroxymethyl-dG; also N⁶-hydroxymethyldeoxyadenosine and N⁴-hydroxymethyl-deoxycytidine. | nih.govnih.gov |
| DNA-DNA Crosslinks | Covalent links between DNA bases. | Intrastrand (between adjacent purines) and Interstrand. | nih.govnih.gov |
Molecular Interactions with Nucleic Acids (DNA, RNA)
This compound's interaction with nucleic acids is not limited to the formation of DPCs. It reacts directly with the nucleic acid bases themselves. The primary targets are the exocyclic amino groups of adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C) residues in both DNA and RNA. nih.govumich.edu This reaction leads to the formation of N-hydroxymethyl mono-adducts. nih.govcdc.gov For instance, this compound reacts with deoxyadenosine, deoxyguanosine, and deoxycytidine to form N⁶-hydroxymethyldeoxyadenosine, N²-hydroxymethyldeoxyguanosine, and N⁴-hydroxymethyl-deoxycytidine, respectively. nih.gov
These modifications can disrupt the hydrogen bonds that form the basis of DNA base pairing, which can lead to denaturation of the DNA double helix. nih.gov Research indicates that this compound interacts more readily with RNA than with DNA, potentially due to RNA's single-stranded nature and more flexible conformation, which may leave its bases more exposed. wikipedia.org One study found that the molar ratio of accumulated this compound to ribonucleotide in an RNA material was significantly higher than the ratio for deoxyribonucleotide in a DNA material, suggesting a stronger interaction with RNA. wikipedia.org These interactions can have significant functional consequences, as the formation of adducts on nucleic acids can interfere with processes like replication and transcription. cdc.gov
Interactions with Proteins and Amino Acid Residues
This compound readily reacts with various functional groups on proteins, leading to a range of chemical modifications. researchgate.net The primary targets are the nucleophilic side chains of amino acids and the N-terminal amino group. berkeley.edu The amino acids most susceptible to modification by this compound include lysine, cysteine, arginine, and histidine. researchgate.netberkeley.edu
The initial reaction typically involves the formation of a methylol group. researchgate.net Depending on the specific amino acid and its local environment within the protein, this initial adduct can then form more stable structures like Schiff bases or be involved in creating methylene bridges, leading to both intramolecular and intermolecular cross-linking. researchgate.netberkeley.edu
Research using model peptides has shown that this compound reacts with the N-terminal amino group and the side chains of arginine, cysteine, histidine, and lysine. berkeley.edu Studies on individual amino acids revealed that cysteine reacts most efficiently, forming a stable thiazolidine (B150603) structure. plos.orgplos.org The reaction with lysine is less efficient but can lead to the formation of an Nε-methylated product. plos.orgplos.org this compound can also form cross-links between different amino acid residues, such as between an amine group and a phenol (B47542), indole, or amide group. researchgate.net
Table 2: Reactivity of Amino Acid Residues with this compound
| Amino Acid | Reactivity with this compound | Resulting Modification(s) | Citation(s) |
|---|---|---|---|
| Cysteine | High | Forms a stable thiazolidine. | plos.orgplos.org |
| Lysine | Moderate | Forms methylol groups, Schiff bases, and can lead to Nε-methylation. Key participant in DPCs. | researchgate.netplos.orgplos.org |
| Arginine | Reactive | Forms adducts and can be involved in cross-linking. | berkeley.edu |
| Histidine | Reactive | Forms adducts and can be involved in cross-linking. | berkeley.edu |
| Tryptophan | Reactive | Can be modified by this compound. | berkeley.edu |
| Tyrosine | Reactive (with glycine (B1666218) adduct) | Can be cross-linked via a this compound-glycine adduct. | berkeley.edu |
Impact on Enzymatic Activity and Protein Folding
This compound's ability to modify amino acid residues can significantly impact protein function, particularly by altering enzymatic activity and promoting protein aggregation. High concentrations of this compound can cause protein precipitation, leading to cell death.
Studies have shown that this compound can act as an enzyme inhibitor. For instance, it is a reversible inhibitor of [FeFe]-hydrogenases, where it reacts with the secondary amine of the catalytic cofactor and a nearby cysteine residue, blocking the active site. It can also inhibit alcohol dehydrogenase (ADH), which catalyzes the reduction of this compound. epa.gov The inhibitory mechanism can be complex; for ADH, NADH acts as a partial uncompetitive substrate inhibitor against this compound. epa.gov Furthermore, this compound has been found to selectively inhibit the MAT1A isoform of S-adenosylmethionine synthetase, an enzyme crucial for one-carbon metabolism, by modifying a cysteine residue.
Regarding protein structure, this compound fixation has been shown to "lock in" the secondary structure of proteins, preventing their thermal denaturation. researchgate.netnih.gov However, this cross-linking activity can also induce protein aggregation. A "this compound-mediated aggregation pathway" (FMAP) has been described, particularly for proteins that have been previously treated with formalin. researchgate.netumich.edu This pathway involves the formation of covalent, non-disulfide cross-links that lead to aggregation. umich.edu In neurodegenerative disease research, low concentrations of this compound have been shown to induce the neuronal protein tau to misfold and aggregate into globular, amyloid-like structures, a process potentially linked to the high reactivity of its exposed lysine and cysteine residues.
Induction of Oxidative Stress at the Cellular Level
A significant cellular response to this compound exposure is the induction of oxidative stress. This condition arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products or repair the resulting damage. This compound exposure has been shown to increase the production of ROS, including superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, in various tissues.
The generation of ROS can lead to widespread cellular injury, including damage to DNA, proteins, and lipids through processes like lipid peroxidation. The increase in malondialdehyde, a marker of lipid peroxidation, has been observed in tissues of animals exposed to this compound. This oxidative damage is considered an important mechanism behind this compound's toxicity. There appears to be a vicious cycle where ROS and this compound can stimulate each other's synthesis; oxidative stress can lead to the production of this compound, which in turn induces further oxidative stress and ROS production.
Modulation of Gene Expression Pathways
This compound can significantly alter gene expression through various mechanisms, including epigenetic modifications. Research has shown that exposure to this compound can modify the expression profiles of microRNAs (miRNAs), which are small non-coding RNAs that play a key role in post-transcriptional gene regulation. In one study, gaseous this compound exposure in human lung cells led to the significant downregulation of 89 miRNAs. The predicted targets of these altered miRNAs are involved in crucial biological pathways associated with cancer, inflammatory responses, and endocrine system regulation.
This modulation of gene expression has tangible downstream effects. For example, the increased expression and release of the pro-inflammatory cytokine Interleukin-8 (IL-8) was observed in lung cells exposed to this compound, confirming the alteration of inflammation-associated signaling pathways. Furthermore, this compound can influence gene expression by affecting DNA repair pathways. In chicken embryos, this compound treatment altered the expression of genes related to DNA repair, apoptosis, and cell cycle regulation, including the upregulation of a gene involved in crosslink repair. This compound exposure can also impact pathways related to immuno-inflammatory responses and oxidative stress.
Cellular Detoxification and Repair Mechanisms
Given the constant endogenous production and environmental exposure to this compound, cells have evolved sophisticated mechanisms to detoxify the compound and repair the damage it causes.
Detoxification Pathways: The primary pathway for this compound detoxification in most organisms, from prokaryotes to eukaryotes, is the glutathione (B108866) (GSH)-dependent pathway. In this process, this compound spontaneously reacts with the thiol compound glutathione to form S-hydroxymethylglutathione. This intermediate is then oxidized by the enzyme alcohol dehydrogenase 5 (ADH5), also known as this compound dehydrogenase, to S-formylglutathione. Finally, S-formylglutathione hydrolase converts this molecule to formate (B1220265), a less toxic compound that can be incorporated into the one-carbon metabolism cycle, and regenerates glutathione. Other detoxification routes exist, including the ribulose monophosphate-dependent and pterin-dependent mechanisms.
DNA Repair Mechanisms: To counteract the genotoxic effects of this compound, particularly DPCs and other DNA adducts, cells employ several DNA repair pathways.
Fanconi Anemia (FA) Pathway: This pathway is crucial for repairing DNA interstrand crosslinks and has been shown to be essential for cellular tolerance to this compound. Cells deficient in FA pathway components are highly sensitive to this compound.
Nucleotide Excision Repair (NER): This pathway is responsible for removing bulky lesions from DNA, and it is thought to play a role in removing this compound-induced crosslinks. nih.gov Research suggests that in the germline and early development, a sub-pathway called Global Genome NER is the preferred mechanism for repairing this compound-induced damage.
Transcription-Coupled Repair (TCR): In adult, non-dividing cells, this branch of NER that specifically repairs lesions in actively transcribed genes is a key mechanism for counteracting this compound toxicity.
Homologous Recombination (HR): This pathway is critical for repairing double-strand breaks, which can arise when replication forks collapse at the site of a DPC. The HR pathway has been shown to be crucially important for cell survival across different cell types following chronic this compound exposure.
These repair mechanisms are vital for maintaining genome stability. If the damage is not repaired, it can lead to mutations and chromosomal aberrations during DNA replication.
Table 3: Cellular Defense Mechanisms Against this compound
| Mechanism Type | Pathway/System | Key Components/Process | Citation(s) |
|---|---|---|---|
| Detoxification | Glutathione-Dependent Pathway | Glutathione (GSH), Alcohol Dehydrogenase 5 (ADH5), S-formylglutathione hydrolase. Converts this compound to formate. | |
| DNA Repair | Fanconi Anemia (FA) Pathway | Complex of FA proteins. Repairs DNA interstrand crosslinks. | |
| DNA Repair | Nucleotide Excision Repair (NER) | Removes bulky DNA lesions and crosslinks. | nih.gov |
| DNA Repair | Homologous Recombination (HR) | Repairs double-strand breaks that can result from DPCs. |
Thiol-Dependent Pathways (e.g., Glutathione-Dependent)
The most widespread and well-characterized pathway for this compound detoxification across bacteria, plants, and animals involves the thiol-containing tripeptide, glutathione (GSH). frontiersin.orgnih.gov This pathway proceeds through a series of enzymatic reactions to convert reactive this compound into the less toxic formate.
The initial step is the nucleophilic addition of the thiol group of GSH to this compound. nih.gov This reaction forms an intermediate known as S-hydroxymethylglutathione (HMG or HMGS). frontiersin.orgnih.govplos.org While this reaction can occur spontaneously, in some bacteria like Paracoccus denitrificans, it is accelerated by the enzyme glutathione-dependent this compound-activating enzyme (Gfa). frontiersin.orgplos.orgebi.ac.uk
The S-hydroxymethylglutathione is then oxidized to S-formylglutathione (SFG). plos.orgtandfonline.com This oxidation is catalyzed by a class III alcohol dehydrogenase, which is NAD+ and zinc-dependent. tandfonline.comontosight.ai In humans, this enzyme is known as alcohol dehydrogenase 5 (ADH5). plos.orgacs.org
Finally, the S-formylglutathione is hydrolyzed by S-formylglutathione hydrolase (FGH) or an esterase (EstD), which regenerates glutathione and produces formate. frontiersin.orgplos.orgtandfonline.com This detoxification system is crucial for cellular protection against this compound's toxic effects, which include damage to DNA and proteins. ontosight.aiacs.org Other thiol-containing molecules, such as mycothiol (B1677580) (MSH) and bacillithiol (BSH), can also participate in similar detoxification pathways in different organisms. mdpi.comresearchgate.net
Table 1: Key Enzymes and Intermediates in the Glutathione-Dependent this compound Detoxification Pathway
| Component | Abbreviation | Role in Pathway |
|---|---|---|
| Glutathione | GSH | A tripeptide thiol that spontaneously reacts with this compound. frontiersin.orgnih.gov |
| S-hydroxymethylglutathione | HMG/HMGS | The initial product of the reaction between GSH and this compound. frontiersin.orgnih.gov |
| Glutathione-dependent this compound-activating enzyme | Gfa | Catalyzes the formation of S-hydroxymethylglutathione in some bacteria. frontiersin.orgebi.ac.uk |
| Alcohol Dehydrogenase 5 / Class III ADH | ADH5 | Oxidizes S-hydroxymethylglutathione to S-formylglutathione. plos.orgontosight.ai |
| S-formylglutathione | SFG | The intermediate product before the final hydrolysis step. plos.orgtandfonline.com |
| S-formylglutathione hydrolase / Esterase | FGH / EstD | Hydrolyzes S-formylglutathione to formate and regenerates GSH. frontiersin.orgtandfonline.com |
Ribulose Monophosphate (RuMP) Pathway
The Ribulose Monophosphate (RuMP) pathway is a key metabolic route for the assimilation and detoxification of this compound, particularly in methylotrophic bacteria. nih.govnih.gov This pathway allows these organisms to utilize one-carbon compounds like this compound as a sole source of carbon and energy. ontosight.ai The RuMP pathway can be divided into three main phases: fixation, cleavage, and regeneration. asm.org
The pathway is initiated by the condensation of this compound with ribulose 5-phosphate (Ru5P). nih.govacs.org This reaction is catalyzed by the enzyme 3-hexulose-6-phosphate synthase (HPS) and results in the formation of a six-carbon sugar phosphate (B84403) intermediate, D-arabino-3-hexulose-6-phosphate (Hu6P). nih.govasm.org
Subsequently, the enzyme 6-phospho-3-hexuloisomerase (PHI) isomerizes Hu6P into fructose (B13574) 6-phosphate (F6P). nih.govasm.org F6P can then enter central metabolic pathways for the synthesis of cellular components or be used to regenerate the initial this compound acceptor, ribulose 5-phosphate. asm.orgacs.org In some bacteria, the RuMP pathway can also operate in a cyclic manner for the dissimilation of this compound to carbon dioxide, contributing to energy production. mdpi.comrsc.org
Table 2: Core Reactions of the Ribulose Monophosphate (RuMP) Pathway
| Reaction | Enzyme(s) | Description |
|---|---|---|
| Fixation | 3-hexulose-6-phosphate synthase (HPS) | Condensation of this compound and ribulose 5-phosphate to form D-arabino-3-hexulose-6-phosphate. nih.govasm.org |
| Isomerization | 6-phospho-3-hexuloisomerase (PHI) | Conversion of D-arabino-3-hexulose-6-phosphate to fructose 6-phosphate. nih.govasm.org |
| Regeneration/Assimilation | Various | Fructose 6-phosphate is used to regenerate ribulose 5-phosphate or is assimilated into central metabolism. asm.orgacs.org |
Pterin-Dependent Pathways (e.g., Tetrahydrofolate-Dependent)
Pterin-dependent pathways represent another significant mechanism for this compound metabolism, utilizing cofactors like tetrahydrofolate (H4F) or tetrahydromethanopterin (H4MPT). mdpi.comasm.org These pathways are found in a variety of methylotrophic and non-methylotrophic organisms. rsc.orgnih.gov
The process begins with the spontaneous condensation of this compound with the secondary amine of the pterin (B48896) cofactor, for instance, H4F, to form N5,N10-methylene-H4F. frontiersin.orgtandfonline.com This intermediate is a key one-carbon donor in various biosynthetic reactions. wikipedia.org
In the detoxification pathway, N5,N10-methylene-H4F is oxidized by an NADP+-dependent dehydrogenase (MtdA) to N5,N10-methenyl-H4F. frontiersin.orgtandfonline.com This compound is then hydrolyzed by a cyclohydrolase (Fch) to N10-formyl-H4F. frontiersin.orgtandfonline.com Finally, N10-formyl-H4F is converted to formate, and the H4F cofactor is regenerated. tandfonline.com In some organisms, tetrahydromethanopterin (H4MPT) serves a similar function as the primary C1 carrier for this compound oxidation. asm.orgnih.gov
Table 3: Key Steps in the Tetrahydrofolate-Dependent this compound Pathway
| Step | Reactant(s) | Product(s) | Enzyme |
|---|---|---|---|
| Condensation | This compound + Tetrahydrofolate (H4F) | N5,N10-methylene-H4F | Spontaneous frontiersin.orgtandfonline.com |
| Oxidation | N5,N10-methylene-H4F + NADP+ | N5,N10-methenyl-H4F + NADPH | Methylene-H4F dehydrogenase (MtdA) frontiersin.orgtandfonline.com |
| Hydrolysis | N5,N10-methenyl-H4F + H2O | N10-formyl-H4F | Methenyl-H4F cyclohydrolase (Fch) frontiersin.orgtandfonline.com |
| Formate Production | N10-formyl-H4F | Formate + H4F | Formyl-H4F synthetase (Fhs) tandfonline.com |
Mechanisms of Apoptosis and Necrosis Induction (Cellular Pathways)
Exposure to this compound can induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death), primarily triggered by its ability to cause cellular damage, including DNA-protein crosslinks and oxidative stress. namikkemalmedj.comrsc.org
This compound-induced apoptosis can proceed through the intrinsic (mitochondrial) pathway. This is often initiated by cellular stress signals, leading to changes in the expression of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. namikkemalmedj.comresearchgate.net An altered Bax/Bcl-2 ratio can lead to mitochondrial damage and the release of cytochrome c into the cytoplasm. namikkemalmedj.com Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which dismantle the cell in an orderly fashion. namikkemalmedj.comspandidos-publications.com The tumor suppressor protein p53 can also play a role in this process, as it can be activated by DNA damage and subsequently regulate the expression of pro-apoptotic genes like Bax and down-regulate anti-apoptotic genes like Bcl-2. researchgate.netspandidos-publications.com Some studies suggest the involvement of the PI3K/Akt signaling pathway, where this compound may suppress this pro-survival pathway, thereby promoting apoptosis. researchgate.netspandidos-publications.com
Necrosis, on the other hand, is often observed at higher levels of this compound exposure. nih.gov Severe DNA damage can lead to the over-activation of the DNA repair enzyme poly(ADP-ribose) polymerase-1 (PARP-1). neliti.com This excessive activation can deplete the cell's stores of ATP and NAD+, critical energy molecules required for apoptosis and other cellular functions. neliti.com The resulting energy crisis prevents the cell from executing the controlled apoptotic program, leading to a loss of membrane integrity, swelling, and lysis, characteristic of necrosis. neliti.com
Table 4: Cellular Pathways and Key Molecules in this compound-Induced Cell Death
| Cell Death Mechanism | Key Cellular Pathway | Key Molecules Involved | Outcome |
|---|---|---|---|
| Apoptosis | Intrinsic (Mitochondrial) Pathway | Bcl-2 family (Bax, Bcl-2), Cytochrome c, Caspase-9, Caspase-3, p53, PI3K/Akt namikkemalmedj.comresearchgate.netspandidos-publications.com | Programmed cell death with formation of apoptotic bodies. |
| Necrosis | ATP Depletion | Poly(ADP-ribose) polymerase-1 (PARP-1), ATP, NAD+ neliti.com | Uncontrolled cell lysis and inflammation. |
Applications of Formaldehyde in Materials Science and Chemical Industry Focus on Chemical Function
Precursor in Polymer and Resin Synthesis
More than half of all formaldehyde (B43269) produced is consumed in the manufacturing of resins and polymers. wikipedia.org Its ability to react with various monomers through condensation reactions leads to the formation of durable, thermosetting plastics with a broad spectrum of properties and applications. wikipedia.orgchemeurope.com
Aminoplast Resins (Urea-Formaldehyde, Melamine-Formaldehyde)
Aminoplast resins are a significant class of thermosetting polymers characterized by the reaction of this compound with compounds containing amino (-NH2) groups.
Urea-Formaldehyde (UF) Resins: These are synthesized through a two-stage reaction between urea (B33335) and this compound. youtube.comirispublishers.com The initial stage, known as methylolation, involves the addition of this compound to the amino groups of urea, forming mono-, di-, and trimethylolureas. youtube.comresearchgate.net This is typically carried out under neutral or alkaline conditions. The subsequent stage is a condensation polymerization, usually under acidic conditions and at elevated temperatures, where the methylol urea molecules link together. researchgate.netas-proceeding.com This process involves the elimination of water molecules to form methylene (B1212753) (-CH2-) and ether (-CH2-O-CH2-) bridges between the urea units, resulting in a cross-linked three-dimensional network. irispublishers.comirispublishers.com The final properties of the resin, such as water resistance and brittleness, are highly dependent on the molar ratio of this compound to urea. as-proceeding.com
Melamine-Formaldehyde (MF) Resins: Similar to UF resins, the synthesis of MF resins begins with the methylolation of melamine (B1676169). nih.govmdpi.com Melamine, with its three amino groups, can react with up to six molecules of this compound to form hexamethylolmelamine. nih.govwikipedia.org This initial reaction is followed by a condensation process, where heating, often in the presence of an acid catalyst, causes the hydroxymethyl groups to react with each other and with the amino groups of other melamine molecules. wikipedia.org This leads to the formation of a highly cross-linked and durable thermosetting plastic. mdpi.comwikipedia.org The extensive cross-linking in MF resins imparts superior hardness, heat resistance, and chemical resistance compared to UF resins. The molar ratio of this compound to melamine is a critical factor that defines the structure and degree of cross-linking in the final polymer. mdpi.com
Interactive Data Table: Synthesis Parameters of Aminoplast Resins
| Resin Type | Monomers | Key Reaction Steps | Typical Catalysts | Important Parameters |
| Urea-Formaldehyde (UF) | Urea, this compound | 1. Methylolation (addition) 2. Condensation | Base (for methylolation), Acid (for condensation) | This compound/Urea molar ratio, pH, Temperature |
| Melamine-Formaldehyde (MF) | Melamine, this compound | 1. Methylolation (addition) 2. Condensation | Base or Acid | This compound/Melamine molar ratio, pH, Temperature |
Phenolic Resins
Phenolic resins, also known as phenol-formaldehyde (PF) resins, were the first entirely synthetic polymers to be commercialized. wikipedia.orgbritannica.com They are produced through the reaction of phenol (B47542) with this compound. wikipedia.orgslideshare.net The synthesis can proceed via two main routes, depending on the catalyst and the molar ratio of the reactants, leading to two distinct types of resins: novolacs and resoles. wikipedia.org
Novolacs: These are produced with an excess of phenol under acidic conditions. britannica.com The reaction involves the electrophilic substitution of this compound on the phenol ring, primarily at the ortho and para positions, to form hydroxymethylphenols. wikipedia.org These intermediates then rapidly condense to form linear or branched prepolymers with molecular weights of 500-2000 g/mol , linked by methylene bridges. Novolacs are thermoplastic and require a curing agent, such as hexamethylenetetramine, which provides additional this compound to cross-link the chains upon heating, forming a rigid, thermoset network. kharagpurcollege.ac.in
Resoles: In contrast, resoles are made with an excess of this compound under alkaline conditions. wikipedia.orgwoodresearch.sk The base catalyst promotes the formation of various methylolphenols. wikipedia.org These prepolymers are rich in hydroxymethyl groups which, upon heating, condense with each other and with other phenol rings to form a highly cross-linked, thermoset polymer without the need for an external curing agent. wikipedia.orgbritannica.com
Polyacetal (Polyoxymethylene) Homopolymers and Copolymers
Polyoxymethylene (POM), also known as polyacetal, is an engineering thermoplastic characterized by its high stiffness, dimensional stability, and low friction. chemeurope.comzero-engineeringplastics.com It is essentially a polymer of this compound. zero-engineeringplastics.com
Homopolymers: The synthesis of POM homopolymer requires highly purified, anhydrous this compound. chemeurope.comgoogle.com The polymerization is typically initiated by anionic catalysts. chemeurope.comzero-engineeringplastics.com The resulting polymer chains are terminated with hydroxyl groups, which are unstable and prone to depolymerization upon heating. To achieve thermal stability, these end groups are "capped," usually through esterification with acetic anhydride (B1165640). chemeurope.comzero-engineeringplastics.com
Copolymers: To enhance thermal stability, this compound is often copolymerized with a small amount of a comonomer, such as ethylene (B1197577) oxide or 1,3-dioxolane. chemeurope.comkdfeddersen.com The synthesis of the copolymer often starts with the conversion of this compound to its cyclic trimer, trioxane (B8601419). chemeurope.com Trioxane is then polymerized via cationic, ring-opening polymerization with the comonomer. kdfeddersen.com The presence of the comonomer units in the polymer backbone helps to prevent the unzipping or depolymerization of the polymer chains, leading to improved thermal stability compared to the homopolymer. zero-engineeringplastics.com
Cross-linking Agents for Polymeric Materials
This compound's ability to form covalent bonds between polymer chains makes it an effective cross-linking agent. wikipedia.orgaatbio.com This process transforms polymers, altering their physical and chemical properties. In histology and biology, this compound is used to fix tissue or cell samples by irreversibly cross-linking primary amino groups in proteins with other nearby nitrogen atoms in proteins or DNA via a -CH2- linkage. chemeurope.comaatbio.com This cross-linking preserves the cellular structure for examination.
In materials science, the introduction of cross-links increases the rigidity and thermal stability of polymers. wikipedia.org For instance, in the curing of novolac phenolic resins, additional this compound (often from a donor like hexamethylenetetramine) acts as the cross-linking agent that converts the thermoplastic prepolymer into a hard, infusible thermoset. britannica.comkharagpurcollege.ac.in this compound-based resins, such as urea-formaldehyde and melamine-formaldehyde, are used as finishers in the textile industry to impart crease resistance by cross-linking the cellulose (B213188) fibers. wikipedia.org
Building Block in Organic Synthesis of Fine Chemicals
This compound is a versatile and highly reactive C1 building block in organic synthesis, utilized in the production of numerous more complex molecules. rsc.orgchemeurope.com Its electrophilic nature allows it to participate in a variety of chemical reactions. chemeurope.com
Synthesis of Polyols (e.g., Pentaerythritol)
A key application of this compound as a building block is in the synthesis of polyfunctional alcohols, or polyols. wikipedia.org Pentaerythritol (B129877) is a prime example, synthesized through the reaction of acetaldehyde (B116499) with an excess of this compound in the presence of a base catalyst, such as calcium hydroxide (B78521) or sodium hydroxide. orgsyn.orgsciencemadness.orglcycic.com The reaction proceeds in two main steps. First, an aldol (B89426) condensation occurs where three molecules of this compound react with one molecule of acetaldehyde to form pentaerythritose. google.comzbaqchem.com This is followed by a Cannizzaro-type reaction where the intermediate pentaerythritose reacts with another molecule of this compound and the base to yield pentaerythritol and a formate (B1220265) salt. chemeurope.comzbaqchem.com
Interactive Data Table: Key Organic Syntheses Involving this compound
| Product | Reactants | Reaction Type | Key Role of this compound |
| Pentaerythritol | Acetaldehyde, this compound | Aldol Condensation, Cannizzaro Reaction | C1 Building Block |
| Novolac Resins | Phenol, this compound | Electrophilic Aromatic Substitution, Condensation | Precursor |
| Resole Resins | Phenol, this compound | Nucleophilic Addition, Condensation | Precursor |
| Urea-Formaldehyde Resins | Urea, this compound | Nucleophilic Addition, Condensation | Precursor |
| Melamine-Formaldehyde Resins | Melamine, this compound | Nucleophilic Addition, Condensation | Precursor |
Production of Heterocyclic Compounds (e.g., Hexamethylenetetramine)
This compound is a key reactant in the synthesis of heterocyclic compounds, with hexamethylenetetramine being a prominent example. Hexamethylenetetramine, also known as methenamine (B1676377) or urotropin, is a heterocyclic organic compound with a cage-like structure similar to adamantane. atamanchemicals.comthechemco.com It is produced industrially by the reaction of this compound and ammonia (B1221849). atamanchemicals.comthechemco.com This reaction can be carried out in either the gas phase or in solution. thechemco.com The structure of hexamethylenetetramine consists of four nitrogen atoms at the vertices of a tetrahedron, linked by methylene groups. atamanchemicals.comwikipedia.org
Hexamethylenetetramine has a wide range of applications. Its primary use is in the production of powdery or liquid preparations of phenolic resins, where it acts as a hardening component. atamanchemicals.comthechemco.com These resins are used as binders in various products, including brake and clutch linings, abrasive materials, and non-woven textiles. atamanchemicals.comthechemco.com In organic chemistry, it serves as a versatile reagent in reactions such as the Duff reaction (formylation of arenes), the Delepine reaction (synthesis of amines from alkyl halides), and the Sommelet reaction (conversion of benzyl (B1604629) halides to aldehydes). atamanchemicals.com
Interestingly, hexamethylenetetramine can also act as a source of this compound. mdpi.com In acidic environments, it can hydrolyze to release this compound and ammonia, a property utilized in some applications. atamanchemicals.com
Precursor for Methylene Diphenyl Diisocyanate (MDI)
This compound plays a critical role as a precursor in the production of Methylene Diphenyl Diisocyanate (MDI), an aromatic diisocyanate essential for the manufacture of polyurethanes. wikidoc.orgwikipedia.org The synthesis of MDI is a multi-step process that begins with the reaction of aniline (B41778) and this compound, using an acid catalyst like hydrochloric acid. wikipedia.orgdiisocyanates.org This initial condensation reaction produces a mixture of methylene dianiline (MDA) isomers and higher oligomers, often referred to as polymeric MDA. wikidoc.orgdiisocyanates.org
The resulting mixture of diamines is then treated with phosgene (B1210022) in a process called phosgenation to form a mixture of MDI isomers. wikidoc.orgwikipedia.org Subsequent distillation and purification steps are employed to separate the mixture into polymeric MDI and a mixture of MDI isomers with a low 2,4' isomer content. wikidoc.org Further fractionation yields pure 4,4'-MDI. wikidoc.org The 4,4'-MDI isomer is the most widely used in industrial applications, particularly for the production of rigid polyurethane foams. wikidoc.orgwikipedia.org
An alternative, non-phosgene route for MDI synthesis also utilizes this compound. In this process, methyl phenyl carbamate (B1207046) (MPC) is condensed with this compound to produce dimethyl methylene diphenyl-4,4'-dicarbamate (MDC). acs.orgresearchgate.net The MDC is then decomposed to yield MDI. acs.orgresearchgate.net
Production of 1,4-Butanediol (BDO)
This compound is a key raw material in one of the primary industrial methods for producing 1,4-Butanediol (BDO), a versatile chemical used in the manufacturing of polymers, plastics, and elastic fibers. chemicalbook.com This synthesis, known as the Reppe process, involves two main steps. chemicalbook.com
The first step is the reaction of acetylene (B1199291) with two equivalents of this compound to produce 1,4-butynediol. wikipedia.orgresearchgate.net This reaction is typically catalyzed by a copper compound. google.com The second step involves the hydrogenation of the 1,4-butynediol to yield 1,4-butanediol. wikipedia.orggoogle.com The Reppe process is a mature and widely used technology for large-scale BDO production due to its high product yield and relatively low production costs. chemicalbook.com
Role in Textile and Paper Industries (Chemical Treatments)
This compound-based chemistry is integral to specific chemical treatments in the textile and paper industries, primarily to enhance the functional properties of the final products.
In the textile industry , this compound-based resins are used to impart desirable characteristics to fabrics, particularly those containing cellulose fibers like cotton. fibre2fashion.com These treatments are primarily for:
Wrinkle Resistance: this compound-based resins create cross-links between the cellulose fibers, making the fabric more resistant to creasing and wrinkling. fibre2fashion.comkherkhergarcia.com This is often referred to as a "durable press" or "permanent press" finish. kherkhergarcia.com
Dimensional Stability: The cross-linking helps to prevent the fabric from shrinking. fibre2fashion.com
Improved Colorfastness: These treatments can also enhance the ability of the fabric to retain its color. kherkhergarcia.com
The process typically involves impregnating the fabric with a solution containing a this compound-based crosslinking agent, such as dimethylol dihydroxy ethylene urea (DMDHEU), and a catalyst. tchibo.com The fabric is then dried and cured at high temperatures, which facilitates the cross-linking reaction. fibre2fashion.comtchibo.com
In the paper industry , this compound is used to improve the wet strength of paper products. elchemy.com Resins derived from this compound are added during the manufacturing process to increase the durability of papers like tissues and packaging materials, ensuring they maintain their integrity when exposed to moisture. elchemy.com Additionally, coating agents used in paper mills may contain this compound as a bactericide. who.int Some paper production processes utilize this compound-based urea, phenol, and melamine resins. aoemj.org
Biocidal Applications (Mechanistic Aspects)
This compound's potent biocidal activity makes it effective against a broad spectrum of microorganisms, including bacteria, fungi, viruses, and spores. safetyculture.combasicmedicalkey.com Its mechanism of action as a biocide involves its ability to chemically interact with and denature essential biological macromolecules.
The primary mode of action is through the irreversible cross-linking of proteins and the potential for DNA damage through protein-DNA cross-linking. basicmedicalkey.com this compound reacts with primary amino groups in proteins to form a methylol derivative, which then can react further to create stable cross-links. wikipedia.org This extensive cross-linking disrupts the normal structure and function of proteins, including enzymes, leading to the inactivation of essential cellular processes and ultimately, cell death. basicmedicalkey.com
This compound-releasing biocides are also widely used. q8oils.com These compounds slowly release this compound under specific conditions, which then acts as the antimicrobial agent. q8oils.comresearchgate.net The effectiveness of these biocides is dependent on the rate of this compound release. researchgate.net
Laboratory Reagent and Fixative in Research Disciplines
This compound is an indispensable chemical in various laboratory and research settings due to its properties as a fixative and reagent. safetyculture.com
Tissue Fixation: In histology, pathology, and anatomical studies, this compound, typically in the form of a 10% neutral buffered formalin solution (which is approximately 3.7-4% this compound by weight), is the most common fixative used to preserve tissue specimens. nyu.edupatholjournal.com Fixation prevents tissue decomposition (autolysis) and putrefaction by killing microorganisms and inactivating cellular enzymes. patholjournal.com The mechanism of fixation involves the cross-linking of proteins, which stabilizes the cellular structure and maintains the tissue in a life-like state for microscopic examination. wikipedia.orgpatholjournal.com this compound reacts with proteins and can also form cross-links between nucleic acids and proteins, creating a stable meshwork within the tissue. nyu.edupatholjournal.com
Laboratory Reagent: Beyond fixation, this compound has several other important laboratory applications:
Disinfection and Sterilization: Its strong disinfectant properties make it useful for sterilizing laboratory equipment and surfaces. safetyculture.com
Molecular Biology: In techniques like chromatin immunoprecipitation (ChIP), this compound is used to cross-link proteins to DNA, allowing for the study of protein-DNA interactions and gene expression. safetyculture.comwikipedia.org It is also used as a denaturing agent in RNA gel electrophoresis to prevent the formation of secondary structures. wikipedia.org
Biochemistry: In protein analysis, this compound can be used to cross-link proteins to study protein-protein interactions. safetyculture.com
Vaccine Production: It is used to inactivate viruses or bacterial toxins in the production of certain vaccines, rendering them non-infectious while preserving their antigenic properties. fibre2fashion.comsafetyculture.com
Chemical Synthesis: In a laboratory setting, it serves as a precursor for the synthesis of various other organic compounds. safetyculture.com
Below is a table summarizing the key applications of this compound discussed:
| Application Area | Specific Use | Chemical Function/Mechanism |
|---|---|---|
| Materials Science & Chemical Industry | Production of Hexamethylenetetramine | Reacts with ammonia to form a heterocyclic compound. atamanchemicals.comthechemco.com |
| Precursor for Methylene Diphenyl Diisocyanate (MDI) | Condenses with aniline to form methylene dianiline, a key intermediate for MDI synthesis. wikidoc.orgwikipedia.org | |
| Production of 1,4-Butanediol (BDO) | Reacts with acetylene in the Reppe process to form 1,4-butynediol, a precursor to BDO. chemicalbook.comwikipedia.org | |
| Textile & Paper Industries | Textile Finishing | Acts as a cross-linking agent for cellulose fibers to provide wrinkle resistance and dimensional stability. fibre2fashion.comkherkhergarcia.com |
| Paper Production | Enhances wet strength of paper products and can be used as a bactericide. elchemy.comwho.int | |
| Biocidal Applications | Disinfectant and Preservative | Causes irreversible cross-linking of proteins and damages DNA, leading to microbial death. basicmedicalkey.comwikipedia.org |
| Laboratory & Research | Tissue Fixative | Cross-links proteins to preserve tissue structure for histological and pathological examination. wikipedia.orgpatholjournal.com |
| Laboratory Reagent | Used in molecular biology (e.g., ChIP), biochemistry, and vaccine production for its cross-linking and inactivating properties. safetyculture.comwikipedia.org |
Advanced Research Topics and Emerging Perspectives on Formaldehyde
Novel Catalytic Strategies for Formaldehyde (B43269) Production and Conversion
The industrial synthesis of this compound has traditionally relied on the energy-intensive oxidation of methanol (B129727). scilit.comnih.gov Current research, however, is intensely focused on developing more sustainable and efficient catalytic strategies. A significant area of exploration is the utilization of carbon dioxide (CO2) as a feedstock, which presents a dual benefit of mitigating greenhouse gas emissions while producing a valuable chemical. scilit.comnih.gov
Novel approaches for converting CO2 to this compound include:
Hydrogenation: This process involves the reaction of CO2 with hydrogen. For instance, Pt-Cu/SiO2 catalysts have been shown to produce this compound from CO2 hydrogenation at temperatures between 25-350 °C and a pressure of 6 bar. researchgate.net In these systems, platinum is crucial for adsorbing and transferring hydrogen to the copper surface, where the reaction occurs. researchgate.net
Photochemical and Electrochemical Conversion: These methods use light or electrical energy to drive the conversion of CO2. scilit.comresearchgate.net Solar-driven photoelectrochemical processes are being investigated to selectively produce this compound on specialized cathodes. researchgate.net
Hydroboration and Hydrosilylation: These techniques involve the use of boron or silicon hydrides as reducing agents for CO2. scilit.comnih.gov
Another innovative strategy involves the direct hydrogenation of carbon oxides (CO and CO2) in a catalytic slurry phase reactor to produce this compound, which can then be further converted in a one-pot method to derivatives like monooxymethylene ether (OME1). shokubai.org Noble metal-promoted bimetallic catalysts, such as those based on nickel or copper, are often employed due to their high hydrogenation activity. shokubai.org The acidity of the catalyst support can be tuned to direct the reaction towards either this compound or its derivatives. shokubai.org
These emerging catalytic routes represent a shift towards lower-temperature, less energy-intensive processes for this compound synthesis, aligning with the principles of green chemistry and a circular carbon economy. researchgate.net
Computational Chemistry and Molecular Modeling of this compound Systems
Computational chemistry has become an indispensable tool for investigating the complex behavior of this compound at the molecular level. ijrar.org By employing theoretical models and simulation techniques, researchers can gain detailed insights into electronic structure, reaction mechanisms, and thermodynamic properties that are often difficult to obtain through experimental methods alone. ijrar.org
Quantum Mechanics (QM) Methods:
Density Functional Theory (DFT): DFT calculations are widely used to explore reaction pathways for this compound synthesis and conversion. For example, DFT has been used to design electro-organocatalysts for the electrochemical conversion of CO2 into this compound. acs.org These studies can identify rate-limiting steps and predict the electrode potentials required for optimal catalyst performance. acs.org
Ab initio Calculations: High-level ab initio methods and Quantum Monte Carlo (QMC) simulations have been applied to study the vibrational levels of the this compound molecule. oup.com These calculations can achieve high accuracy and are valuable for benchmarking experimental spectroscopic data. oup.com
Molecular Modeling Applications:
Carcinogenicity Modeling: Biologically motivated computational models are used to understand this compound's carcinogenicity. nih.gov These models can integrate fluid dynamics to predict site-specific flux of this compound in the respiratory tract and link this dose metric to modes of action like mutagenicity and cell proliferation, which are key parameters in cancer risk assessment models. nih.gov
These computational approaches provide a powerful framework for designing new catalysts, understanding toxicological pathways, and interpreting complex chemical phenomena involving this compound. ijrar.orgacs.orgnih.gov
Sustainable and Green Chemistry Approaches in this compound Utilization
In line with the global push for environmental sustainability, green chemistry principles are increasingly being applied to the production and use of this compound. ukessays.com The focus is on minimizing waste, reducing energy consumption, and using renewable feedstocks. ukessays.comrsc.org
Sustainable Production Processes:
Electrochemical Synthesis: A significant advancement is the electrification of this compound synthesis from anhydrous methanol. rsc.org This process can produce dry this compound with high Faraday efficiencies (80-90%) in both H-cells and scaled-up flow reactors. rsc.org By avoiding the high temperatures and energy-intensive water removal steps of traditional methods, this electrochemical route offers a more sustainable industrial production pathway. rsc.org
Green Applications of this compound:
Multicomponent Reactions (MCRs): this compound is a valuable C1 building block in MCRs. rsc.org These reactions are highly efficient as they allow for the formation of several chemical bonds in a single sequence, which minimizes waste, cost, and labor compared to traditional multi-step syntheses. rsc.org The use of this compound in MCRs to produce complex acyclic and heterocyclic molecules represents a sustainable alternative to lengthier synthetic routes. rsc.org
Alternative Feedstocks: Research into producing this compound from CO2 is a prime example of a green chemistry approach. researchgate.net This not only utilizes a waste product (CO2) but also reduces reliance on methanol derived from fossil fuels. researchgate.net
The integration of these sustainable and green chemistry approaches is crucial for the future of this compound production and utilization, ensuring its role as a key platform chemical in a more environmentally conscious chemical industry. ukessays.comrsc.org
Advanced Materials and Nanotechnology for this compound Sensing and Remediation
The detection and removal of this compound, a common indoor air pollutant, are critical for public health. magtech.com.cn Advanced materials and nanotechnology are at the forefront of developing highly sensitive and efficient solutions for this compound sensing and remediation. sciopen.com
Nanomaterials for Sensing: Researchers have developed a variety of nanomaterial-based sensors that exhibit enhanced performance for this compound detection at room temperature, which is a significant advantage over traditional, energy-intensive methods. acs.orgnih.gov
| Sensor Material | Key Features | Detection Limit | Reference |
| Tin Oxide (SnO2) / Reduced Graphene Oxide (rGO) | High selectivity, good long-term stability. | ~33 ppb | acs.org |
| Zinc Oxide (ZnO) Quantum Dots / Graphene | Fast response (~30s) and recovery (~40s), 4x enhanced performance over pure graphene. | - | nih.gov |
| Metal Oxide Semiconductors (MOS) | High sensitivity, low cost, long life. Used in n-type and p-type nanostructures. | - |
These nanomaterials offer a large surface-area-to-volume ratio, which enhances their interaction with this compound gas molecules. sciopen.com The sensing mechanism often relies on changes in electrical resistance or other properties of the material upon adsorption of this compound. sciopen.com The combination of metal oxides with graphene has proven particularly effective, creating a synergistic effect that boosts sensitivity and response time. acs.orgnih.gov
Nanotechnology for Remediation: Beyond sensing, nanotechnology also offers promising avenues for this compound remediation. Catalytic oxidation is considered an effective method for converting this compound into less harmful substances like CO2 and water, without producing secondary pollution. magtech.com.cn
Noble Metal Catalysts: Platinum (Pt)-based catalysts are highly effective and can achieve complete conversion of this compound at low temperatures. magtech.com.cn
Non-Noble Metal Catalysts: Transition metal oxides are a cheaper and more abundant alternative. Through rational design, these catalysts can achieve high activity due to their variable valence states and oxygen vacancies, which are key factors in the catalytic process. magtech.com.cn
The development of these advanced materials is paving the way for portable, low-cost, and real-time monitoring and removal systems for this compound, with significant potential for improving indoor air quality. researchgate.net
This compound in Extraterrestrial Environments and Astrochemistry
This compound (H2CO) holds a significant place in the field of astrochemistry, being the first polyatomic organic molecule detected in the interstellar medium (ISM). wikipedia.org Its discovery in 1969 opened a new window into understanding the chemical complexity of space and laid the foundation for modern astrochemistry. wikipedia.orgformacare.eu
Interstellar this compound:
Discovery: L. Snyder and his team first detected interstellar this compound in 1969 using the National Radio Astronomy Observatory. wikipedia.org This landmark discovery demonstrated that molecules more complex than simple diatomics could form and persist in the harsh conditions of space. formacare.eu
Formation: this compound is believed to form primarily on the surfaces of dust grains in interstellar clouds through the successive hydrogenation of carbon monoxide (CO). wikipedia.orgresearchgate.net It is considered a key precursor for the formation of more complex organic molecules, including methanol and potentially amino acids. wikipedia.org
Significance: The presence and abundance of this compound are used as a diagnostic tool to understand the physical and chemical conditions in extreme regions of space. formacare.eu Its reactions, primarily occurring on grain surfaces, are crucial for building the molecular complexity observed throughout the galaxy. wikipedia.org
This compound on Mars: Recent research suggests that this compound could have played a vital role in the potential for life on ancient Mars. astrobiology.com
Atmospheric Production: Scientists have used photochemical models to investigate the atmospheric production of H2CO on early Mars. nih.gov These models indicate that in a CO2-dominated atmosphere with the presence of reducing gases like hydrogen (H2), significant amounts of this compound could have been produced. nih.gov
Precursor to Biomolecules: this compound is a critical precursor for the abiotic formation of essential biomolecules like amino acids and sugars (such as ribose), which are the building blocks of proteins and RNA. astrobiology.comnih.gov Simulations suggest that the ancient Martian atmosphere could have provided a continuous supply of this compound to surface liquid water, potentially leading to the creation of these vital organic compounds. astrobiology.com
The study of extraterrestrial this compound continues to be a vibrant area of research, offering clues not only to the chemical evolution of our galaxy but also to the fundamental questions about the origins of life. formacare.eunih.gov
Biotechnological Approaches for this compound Transformation
This compound is a central, albeit toxic, intermediate in the metabolism of methylotrophic microorganisms—organisms that can utilize single-carbon (C1) compounds like methanol as their sole source of carbon and energy. nih.govtandfonline.com Harnessing these natural biological pathways offers promising biotechnological strategies for both this compound detoxification and its conversion into valuable chemicals. nih.gov
Natural Metabolic Pathways: Methylotrophic microorganisms have evolved sophisticated pathways to assimilate and dissimilate this compound.
Assimilation: The Ribulose Monophosphate (RuMP) cycle is a common pathway where this compound is condensed with ribulose-5-phosphate to form hexulose-6-phosphate, which then enters central carbon metabolism. mdpi.com
Dissimilation (Detoxification): To prevent toxic accumulation, cells oxidize this compound to formate (B1220265) and ultimately to CO2. This can occur through various pathways, including those dependent on cofactors like glutathione (B108866) (GSH) or tetrahydrofolate (H4F). mdpi.com Some bacteria, like Pseudomonas putida, use a this compound dismutase enzyme to convert this compound into equimolar amounts of methanol and formate. mdpi.comresearchgate.net
Synthetic Biology and Metabolic Engineering: Researchers are now engineering non-methylotrophic organisms, like E. coli, to utilize C1 compounds by introducing synthetic metabolic pathways.
Pathway Engineering: This involves transplanting key enzymes from methylotrophic pathways into production hosts. A critical challenge is managing the toxicity of the this compound intermediate. tandfonline.com
Toxicity Mitigation: Strategies to overcome this compound toxicity include balancing the metabolic fluxes between this compound-producing and this compound-consuming reactions. tandfonline.com This can be achieved by modulating the expression of key enzymes, such as alcohol oxidase (which produces this compound from methanol) and the enzymes of the assimilation pathway. tandfonline.comresearchgate.net Deleting native this compound detoxification pathways can also be a strategy to redirect the metabolic flux towards the desired product. mdpi.com
These biotechnological approaches are key to developing sustainable bioprocesses that can convert C1 feedstocks, derived from sources like CO2 or methane (B114726), into high-value chemicals, with this compound serving as a crucial, centrally managed intermediate. nih.govresearchgate.net
Integration of this compound Research in Atmospheric Chemistry Models
This compound is a critical trace gas in the atmosphere, acting as both a significant air pollutant and a key intermediate in the chemical processes that form ground-level ozone. nih.govarxiv.org Accurately simulating its concentration and distribution is a major goal for atmospheric chemistry models, which are essential tools for air quality forecasting and climate research. arxiv.orgresearchgate.net
Challenges in Modeling Atmospheric this compound:
Model Discrepancies: Dynamic atmospheric chemistry models, such as GEOS-Chem, often struggle to accurately simulate atmospheric this compound concentrations. arxiv.org Studies have shown that these models can overestimate this compound levels by up to two times compared to satellite observations and often fail to match the observed spatial distributions. arxiv.org
Precursor Emissions: The accuracy of this compound simulations is highly dependent on the emission inventories of its precursors, primarily volatile organic compounds (VOCs). researchgate.net Isoprene (B109036) from biogenic sources is the major precursor in summer, while other alkenes from anthropogenic and biogenic sources dominate in winter. researchgate.net Uncertainties in these emission estimates are a major source of error in model predictions. researchgate.net
Role of Satellite Data: Satellite instruments have been providing global observations of atmospheric this compound since 1997. nih.gov Data from instruments like OMI, GOME-2, and TROPOMI are invaluable for evaluating and improving atmospheric models. nih.gov By comparing model outputs with satellite-derived HCHO columns, scientists can identify biases in the models and refine their understanding of VOC emissions and atmospheric chemistry. nih.govsi.edu
Emerging Approaches:
Integrated Studies: Combining satellite data, aircraft measurements, and model simulations provides a comprehensive approach to understanding the sources and variability of this compound. si.edu Such integrated studies are crucial for improving model performance, especially in complex regions like the northern high latitudes. si.edu
Deep Learning: To overcome the limitations of traditional dynamic models, researchers are exploring novel approaches like deep learning. arxiv.org By using precursors from meteorology and chemical reanalysis data to train neural networks, these models can simulate atmospheric this compound without relying on complex chemical equations. arxiv.org This data-driven approach has shown promise in outperforming conventional models and can help fill spatial and temporal gaps in satellite data. arxiv.orgarxiv.org
The continuous integration of observational data and the development of advanced modeling techniques are essential for improving our ability to predict atmospheric this compound levels and their impact on air quality and human health. nih.govarxiv.org
Q & A
Q. 1.1. What are the standard methodologies for detecting formaldehyde concentrations in experimental settings, and how do detection limits impact data reliability?
this compound detection often employs spectroscopic techniques. For instance, photo-elastic modulation systems measure birefringence changes in this compound gas, providing high accuracy at concentrations >1 ppm. However, at lower concentrations (<0.5 ppm), signal-to-noise ratios decrease, requiring calibration with secondary methods like gas chromatography for validation .
| Method | Detection Range | Strengths | Limitations |
|---|---|---|---|
| Photo-Elastic Modulation | 0.5–100 ppm | High precision at high concentrations | Reduced SNR at low concentrations |
| Gas Chromatography (GC) | 0.1–50 ppm | High sensitivity | Time-intensive sample preparation |
| Spectrophotometry | 1–30 ppm | Cost-effective | Interference from other aldehydes |
Q. 1.2. How should researchers design experiments to assess this compound's health impacts while integrating multidisciplinary data?
A robust experimental framework combines three streams:
Epidemiological studies : Cohort designs tracking occupational exposure (e.g., mortuary workers) with biomarkers like urinary formic acid.
Toxicology models : Rodent inhalation studies at controlled ppm levels (e.g., 2–6 ppm for subchronic exposure).
Mechanistic analyses : In vitro assays (e.g., DNA-protein crosslink quantification in human lung cells).
Integrating these streams reduces confounding variables and clarifies dose-response relationships .
Q. 1.3. What are effective phytoremediation strategies for this compound mitigation in laboratory settings?
Chlorophytum comosum (Lili Paris plant) reduces this compound by 0.4 ppm/plant in controlled chambers (0.6 mg/m³ initial concentration). Experimental designs should use:
- True Experimental Design : Pretest-posttest control groups with ≥24 replicates.
- ANOVA analysis : To compare this compound reduction across plant densities (1–3 plants/chamber).
This approach is scalable for indoor lab environments with this compound-emitting equipment .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictions in epidemiological studies on this compound's reproductive toxicity?
Meta-analyses of spontaneous abortion (SAB) studies show heterogeneity due to publication bias. For example, initial meta-relative risk (RR) was 1.4 (95% CI: 0.9–2.1), but adjusting for bias reduced RR to 0.7 (CI: 0.5–1.0). Methodological recommendations:
Q. 2.2. What parameters optimize the synthesis of resorcinol-formaldehyde (RF) gels for advanced material applications?
RF gel nanostructures are sensitive to:
- Catalyst concentration : Higher resorcinol/catalyst ratios (e.g., R/C = 50) increase pore size.
- pH : Neutral conditions (pH 6.5–7.0) yield uniform mesopores.
- Drying method : Supercritical CO₂ drying minimizes shrinkage vs. ambient drying.
Post-synthesis, carbonization at 800°C under N₂ enhances conductivity for electrochemical applications .
Q. 2.3. How do this compound fixation protocols affect tissue preservation in histopathology studies?
Blum’s 4% this compound solution remains a benchmark, but modern protocols require:
- Buffer optimization : Phosphate-buffered formalin (pH 7.4) prevents acid hydrolysis.
- Fixation time : 24–48 hours for human tissues; exceeding 72 hours causes over-crosslinking.
- Temperature : Room temperature (20–25°C) balances penetration and antigen preservation. Validate with immunohistochemical staining retention rates .
Methodological Considerations for Data Analysis
Q. 3.1. How should researchers address variability in this compound emission data from composite materials?
Q. 3.2. What statistical frameworks are suitable for dose-response modeling of this compound carcinogenicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
